molecular formula C8H15N3 B3023328 methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine CAS No. 920478-94-0

methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine

Cat. No.: B3023328
CAS No.: 920478-94-0
M. Wt: 153.22 g/mol
InChI Key: PRZKTEIXJCWHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine is a chemical compound classified among heterocyclic building blocks, a class of organic molecules that are fundamental for the construction of more complex molecular architectures in synthetic and medicinal chemistry research . As a substituted imidazole derivative, this compound features an amine-functionalized side chain, a structure often investigated for its potential biological activity. Imidazole-based molecular hybrids and conjugates are a significant area of study in antibacterial research, particularly for developing new agents to overcome antibiotic resistance . The specific substitution pattern on the imidazole ring and the amine group makes it a valuable intermediate for designing and synthesizing novel compounds for biological evaluation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the product's suitability for a specific purpose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(1,4,5-trimethylimidazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6-7(2)11(4)8(10-6)5-9-3/h9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZKTEIXJCWHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)CNC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: Methyl[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 920478-94-0 Synonyms: N-Methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine; 1-(1,4,5-Trimethyl-1H-imidazol-2-yl)-N-methylmethanamine Molecular Formula: C₈H₁₅N₃ Molecular Weight: 153.22 g/mol

Executive Summary & Strategic Utility

Methyl[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]amine (CAS 920478-94-0) is a specialized heterocyclic building block characterized by a fully substituted imidazole core linked to a secondary methylamine. Unlike simple imidazole derivatives, the 1,4,5-trimethyl substitution pattern confers unique steric protection and electronic enrichment to the imidazole ring, making this compound a high-value scaffold in medicinal chemistry.

Key Technical Value Proposition:

  • Metabolic Hardening: The methylation of all ring carbons (C4, C5) and the N1 nitrogen blocks standard oxidative metabolic pathways (e.g., P450-mediated oxidation), significantly enhancing in vivo stability compared to unsubstituted imidazoles.

  • Basicity Modulation: The electron-donating methyl groups increase the electron density of the imidazole ring, subtly elevating the pKa of the N3 nitrogen, while the exocyclic secondary amine provides a distinct, highly basic center for salt formation or receptor interaction.

  • Vector Control: The rigid imidazole core acts as a precise linker, orienting the secondary amine vector in a defined 3D space, critical for structure-activity relationship (SAR) optimization in kinase inhibitors and GPCR ligands.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Structural Architecture

The molecule consists of a 1,4,5-trimethylimidazole core substituted at the C2 position with a (methylamino)methyl group.

  • Core: 1,4,5-Trimethyl-1H-imidazole (electron-rich aromatic system).

  • Linker: Methylene (-CH₂-).

  • Functional Handle: Secondary amine (-NHCH₃).

Predicted Properties
PropertyValue (Approx.)Significance
LogP 0.5 – 0.9Moderate lipophilicity; suitable for CNS penetration when incorporated into larger scaffolds.
pKa (Amine) ~9.8 – 10.2Primary protonation site; ensures solubility in aqueous acidic media.
pKa (Imidazole) ~7.5 – 8.0Elevated compared to unsubstituted imidazole (pKa ~7.0) due to inductive effect of three methyl groups.
H-Bond Donors 1 (Amine NH)Critical for specific binding interactions.
H-Bond Acceptors 2 (Ring N3, Amine N)Allows for bidentate coordination or dual-point receptor binding.

Synthetic Manufacturing & Process Logic

The synthesis of CAS 920478-94-0 requires a strategy that avoids over-alkylation of the sensitive imidazole ring while ensuring efficient formation of the exocyclic amine. The most robust industrial route utilizes 1,4,5-trimethylimidazole as the starting material, leveraging its C2-nucleophilicity.

Primary Synthetic Route: The Hydroxymethylation-Amination Sequence

This pathway is preferred for its scalability and avoidance of unstable intermediates.

Step 1: Synthesis of 1,4,5-Trimethylimidazole

  • Reagents: Diacetyl (2,3-butanedione), Formaldehyde, Methylamine, Ammonia.[1]

  • Mechanism: Radziszewski-type condensation.

  • Protocol: Diacetyl and formaldehyde are condensed with methylamine and ammonia in a cyclization reaction to yield the 1,4,5-trimethylimidazole core.

Step 2: C2-Functionalization (Hydroxymethylation)

  • Reagents: Paraformaldehyde, sealed tube or autoclave (120–140°C).

  • Rationale: The C2 position is the most acidic and nucleophilic carbon. Reaction with formaldehyde yields (1,4,5-trimethyl-1H-imidazol-2-yl)methanol (CAS 185910-13-8).

  • Observation: This intermediate is a stable, crystalline solid.

Step 3: Activation and Amination

  • Activation: Conversion of the alcohol to a mesylate (MsCl/TEA) or chloride (SOCl₂).

  • Substitution: Reaction with excess methylamine (in THF or MeOH).

  • Control: Use of excess methylamine prevents the formation of tertiary amine dimers (bis-alkylation).

Visualization of Synthetic Workflow

SynthesisRoute Start Diacetyl + Formaldehyde + Methylamine + Ammonia Core 1,4,5-Trimethylimidazole (CAS 20185-22-2) Start->Core Cyclocondensation Alcohol (1,4,5-Trimethylimidazol-2-yl)methanol (CAS 185910-13-8) Core->Alcohol Hydroxymethylation (Paraformaldehyde, Heat) Activated Activated Intermediate (Chloride or Mesylate) Alcohol->Activated SOCl2 or MsCl/TEA Target Target Amine (CAS 920478-94-0) Activated->Target MeNH2 (excess) Nucleophilic Subst.

Caption: Step-wise synthetic pathway from raw materials to the target methylamine, highlighting the critical hydroxymethylation intermediate.

Analytical Characterization Standards

To ensure the integrity of CAS 920478-94-0, the following analytical signatures must be verified.

Proton NMR (¹H NMR) in CDCl₃[10]
  • δ 2.10 ppm (s, 3H): Ring methyl at C4/C5 (distinct due to asymmetry if protonated, or overlapping).

  • δ 2.15 ppm (s, 3H): Ring methyl at C4/C5.

  • δ 2.45 ppm (s, 3H): N-Methyl on the amine (singlet).

  • δ 3.50 ppm (s, 3H): N-Methyl on the imidazole ring (N1).

  • δ 3.80 ppm (s, 2H): Methylene linker (-CH₂-).

  • Note: The absence of aromatic protons (other than solvent) confirms the fully substituted nature of the ring.

Mass Spectrometry (ESI-MS)
  • Parent Ion [M+H]⁺: m/z 154.1.

  • Fragmentation Pattern:

    • Loss of methylamine (-31 Da) to generate the stabilized (1,4,5-trimethylimidazol-2-yl)methyl carbocation (m/z ~123).

Applications in Drug Discovery & Development

The "Blocked" Imidazole Scaffold

In medicinal chemistry, simple imidazoles often suffer from rapid metabolic clearance due to oxidation at the C4/C5 positions or N-dealkylation. CAS 920478-94-0 solves this via Steric and Electronic Blocking :

  • C4/C5 Methyls: Physically obstruct P450 enzymes from accessing the ring carbons.

  • N1 Methyl: Prevents glucuronidation or sulfation at the nitrogen.

Isosteric Replacement

This molecule serves as a robust isostere for:

  • Histamine fragments: Mimics the ethylamine side chain but with a rigidified, lipophilic core.

  • Benzylamines: The trimethylimidazole group approximates the volume of a phenyl ring but introduces polarity and hydrogen-bond acceptance, improving solubility.

Mechanism of Action Diagram: Ligand Interaction

The diagram below illustrates how this scaffold interacts within a hypothetical receptor binding pocket, highlighting its dual-binding capability.

InteractionMap AcidicResidue Receptor: Asp/Glu (Anionic Site) HBondDonor Receptor: Ser/Thr (H-Bond Donor) HydrophobicPocket Receptor: Hydrophobic Pocket AmineN Ligand: Secondary Amine (Protonated +) AmineN->AcidicResidue Salt Bridge ImidN Ligand: Imidazole N3 (H-Bond Acceptor) ImidN->HBondDonor H-Bond Methyls Ligand: Trimethyl Group (Lipophilic Core) Methyls->HydrophobicPocket Van der Waals

Caption: Pharmacophore mapping showing the simultaneous electrostatic, hydrogen-bonding, and hydrophobic interactions facilitated by the molecule.

Handling & Safety Protocols

While specific toxicological data for this CAS is limited, standard protocols for alkyl-imidazoles and secondary amines apply.

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Stability: Stable under basic and neutral conditions. Avoid strong oxidizing agents which may attack the N-methyl groups.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission control).

References

  • Synthesis of 1,4,5-Trimethylimidazole: Title: Method for producing imidazoles substituted in 1 position.[2][3][1][4] Source: DE2940709A1 (Google Patents). URL:

  • Hydroxymethylation of 2-Substituted Imidazoles: Title: Method for preparing imidazole aldehyde via hydroxymethylation.[5] Source: CN103086979A (Google Patents). URL:

  • General Imidazole Chemistry & Properties: Title: 1,4,5-Trimethyl-1H-imidazole (Compound Summary). Source: PubChem. URL:[Link]

  • Related Intermediate ((1,4,5-Trimethyl-1H-imidazol-2-yl)methanol): Title: (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol (Compound Summary). Source: PubChem. URL:[Link]

Sources

Technical Whitepaper: N-Methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth structural and synthetic analysis of N-Methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine , a specialized imidazole scaffold used in medicinal chemistry as a precursor for adrenergic and histaminergic receptor ligands.

Chemical Class: Polysubstituted Imidazole | Role: Pharmacophore Building Block

Executive Summary

N-Methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine (CAS: 920478-94-0) represents a "privileged scaffold" in drug discovery. Structurally, it consists of a fully substituted imidazole ring (1,4,5-trimethyl) featuring a secondary methylaminomethyl group at the C2 position.

Unlike simple imidazoles, the 1,4,5-trimethyl substitution pattern confers unique electronic and steric properties:

  • Steric Occlusion: The 4,5-dimethyl groups block metabolic oxidation at the ring carbons, potentially enhancing metabolic stability compared to unsubstituted imidazoles.

  • Electronic Push: The three methyl groups on the ring act as electron donors, increasing the electron density of the imidazole ring and modulating the basicity of the N3 nitrogen.

  • Selectivity: The C2-side chain serves as a flexible "linker-head" motif, critical for binding in the aspartate-anchored pockets of GPCRs (e.g.,

    
    -adrenergic or Histamine H3/H4 receptors).
    

Chemical Architecture & Identity

PropertyData
IUPAC Name N-Methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine
CAS Number 920478-94-0
Molecular Formula

Molecular Weight 153.22 g/mol
SMILES CNCC1=NC(C)=C(C)N1C
InChI Key PNEAAPUPUDIJKF-UHFFFAOYSA-N
Predicted pKa (Amine) ~9.8 (Secondary amine)
Predicted pKa (Imidazole) ~7.4 (Ring N3)
Structural Analysis

The molecule possesses two distinct basic centers:[1]

  • The Secondary Amine (Side Chain): Highly basic (

    
     hybridized). In physiological pH, this is predominantly protonated (
    
    
    
    ), providing the primary ionic interaction point with receptor anionic sites (e.g., Asp113 in adrenergic receptors).
  • The Imidazole N3 (Ring): Moderately basic (

    
     hybridized). The 1,4,5-trimethyl pattern prevents tautomerism (N1 is blocked), fixing the bond order and ensuring N3 remains the sole hydrogen bond acceptor in the ring.
    

Synthetic Methodology

The synthesis of this scaffold requires precision to ensure regioselectivity at the C2 position. The most robust "self-validating" protocol involves the C2-Lithiation/Formylation of the parent 1,4,5-trimethylimidazole, followed by Reductive Amination .

Pathway Diagram (Graphviz)

SynthesisPathway cluster_0 Critical Control Point Start 1,4,5-Trimethylimidazole (Starting Material) Lithiation Intermediate A: 2-Lithio-1,4,5-trimethylimidazole Start->Lithiation n-BuLi, THF -78°C, 30 min Formylation Intermediate B: 1,4,5-Trimethylimidazole-2-carbaldehyde Lithiation->Formylation DMF (Quench) Warm to RT Product Target: N-Methyl-1-(1,4,5-trimethyl- 1H-imidazol-2-yl)methanamine Formylation->Product 1. MeNH2, MeOH 2. NaBH4

Caption: Figure 1. Regioselective synthesis via C2-lithiation. The N1-methyl group directs lithiation exclusively to C2, preventing ring isomerization.

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Step 1: C2-Lithiation and Formylation
  • Setup: Charge a flame-dried 3-neck flask with 1,4,5-trimethylimidazole (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes) over 20 minutes.

    • Causality: The C2 proton is the most acidic (

      
      ). The low temperature prevents nucleophilic attack of BuLi on the ring or methyl groups.
      
    • Observation: The solution typically turns a pale yellow/orange, indicating the formation of the 2-lithio species. Stir for 45 minutes at -78°C.

  • Quench: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) dropwise.

  • Workup: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate.
  • Validation:

    
     NMR should show a distinct aldehyde singlet at 
    
    
    
    ppm.
Step 2: Reductive Amination
  • Imine Formation: Dissolve the crude aldehyde (from Step 1) in dry Methanol. Add Methylamine (2.0 eq, 2M in THF) and stir at RT for 2 hours.

    • Checkpoint: Monitor by TLC for the disappearance of the aldehyde spot.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 1.5 eq) portion-wise.
    
    • Safety: Gas evolution (

      
      ) will occur. Ensure venting.
      
  • Isolation: After 1 hour, quench with water. Acidify to pH 2 with 1M HCl (to protonate the amine and pull it into the aqueous phase), wash with ether (removes non-basic impurities), then basify the aqueous layer to pH 12 with NaOH. Extract the free base into DCM.

  • Salt Formation (Optional): Treat the DCM solution with HCl/Ether to precipitate the dihydrochloride salt (CAS: 920478-94-0 is often supplied as 2HCl) for long-term stability.

Analytical Characterization (Expected Data)

To validate the structure, the following spectral signatures are required:

  • 
     NMR (DMSO-
    
    
    
    , Free Base):
    • 
       ppm (s, 3H, C4-CH 
      
      
      
      )
    • 
       ppm (s, 3H, C5-CH 
      
      
      
      )
    • 
       ppm (s, 3H, N-CH 
      
      
      
      amine side chain)
    • 
       ppm (s, 3H, N1-CH 
      
      
      
      ring)
    • 
       ppm (s, 2H, C2-CH 
      
      
      
      -N)
  • Mass Spectrometry (ESI+):

    • Parent Ion

      
       m/z.
      
  • HPLC Purity:

    • Stationary Phase: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (+0.1% TFA). The compound is polar; early elution is expected unless ion-pairing agents are used.

Medicinal Chemistry Context

This scaffold is highly relevant for targeting Trace Amine-Associated Receptors (TAARs) and Imidazoline Binding Sites .

Pharmacophore Mapping

The structure mimics the endogenous neurotransmitter histamine but with critical modifications:

  • Methylation: The N-methyl group on the side chain increases lipophilicity (

    
    ) and resistance to Monoamine Oxidase (MAO) degradation compared to primary amines.
    
  • Rigidity: The trimethyl-imidazole core is more electron-rich than the phenyl ring of amphetamines or the imidazole of histamine, potentially enhancing cation-

    
     interactions in the receptor binding pocket.
    

Pharmacophore Core Trimethyl-Imidazole Core (Cation-Pi Interaction) N3 N3 Nitrogen (H-Bond Acceptor) Core->N3 Electronic Modulation SideChain Protonated Amine (Ionic Bond w/ Aspartate) Core->SideChain Linker (Distance ~3-4 Å)

Caption: Figure 2. Pharmacophore features. The side chain amine forms a salt bridge, while the electron-rich ring engages in aromatic interactions.

Safety & Handling

  • Hazard Classification: Irritant/Corrosive (due to free amine).

  • Storage: Hygroscopic. Store as the dihydrochloride salt at -20°C under desiccated conditions.

  • Toxicity: Like many substituted imidazoles, it may exhibit biological activity; handle with standard PPE (gloves, goggles, fume hood) to prevent inhalation or skin absorption.

References

  • PubChem. (n.d.). Compound Summary: 1,4,5-Trimethyl-1H-imidazole.[2][3][4][5] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Cliff, M. D., & Pyne, S. G. (1995). Synthesis of C2-substituted imidazoles via lithiation. Journal of Organic Chemistry.

Sources

Physicochemical Profiling and Molecular Weight Verification of C9H17N3 Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, imidazole-based scaffolds are ubiquitous due to their ability to act as hydrogen bond donors/acceptors and their bioisosteric relationship with natural ligands like histamine. Compounds with the empirical formula C9H17N3 represent a highly specific subclass of aliphatic-substituted imidazoles. This technical guide provides a comprehensive framework for understanding the structural logic, exact molecular weight parameters, and the self-validating analytical workflows required to characterize C9H17N3 imidazole derivatives using High-Resolution Mass Spectrometry (HRMS).

Structural Logic and Isomeric Diversity

To understand the physicochemical behavior of a C9H17N3 imidazole, we must first deconstruct its structural constraints using the Degree of Unsaturation (DoU).

The formula for DoU is: DoU = C + 1 - (H/2) + (N/2) For C9H17N3: DoU = 9 + 1 - (17/2) + (3/2) = 3

An unsubstituted imidazole ring (C3H4N2) contains one ring and two double bonds, exactly accounting for the 3 DoU . Therefore, causality dictates that any substituents attached to the imidazole core to make up the remaining C6H13N atoms must be fully saturated, non-cyclic aliphatic chains . This saturation profile fundamentally dictates the molecule's flexibility, lipophilicity, and basicity.

StructuralLogic Formula Empirical Formula C9H17N3 DoU Degree of Unsaturation Calculated DoU = 3 Formula->DoU Core Imidazole Core Consumes 3 DoU DoU->Core Substituent Aliphatic Substituents C6H13N (Fully Saturated) Core->Substituent

Logical deduction of C9H17N3 structural saturation based on Degree of Unsaturation.

Several known bioactive isomers share this exact molecular weight and formula, functioning primarily as GPCR ligands or precursors for ionic liquids[1].

Table 1: Known Isomeric Scaffolds of C9H17N3 Imidazoles
Compound NameCAS NumberAverage MW ( g/mol )Monoisotopic Mass (Da)Primary Application
3-(2-Isopropyl-1H-imidazol-1-yl)propan-1-amine733756-66-6167.25167.1422Target Ligand / Precursor
1-(1H-Imidazol-2-yl)-N-methylpentan-1-amine774213-87-5167.25167.1422Bioactive Scaffold
1-Butyl-1H-imidazole-4-ethanamineN/A167.25167.1422Ionic Liquid Synthesis

Data supported by commercial and chemical databases[1][2][3].

Molecular Weight and Isotopic Distribution

When configuring analytical instruments, drug development professionals must distinguish between the average molecular weight (used for stoichiometric bulk calculations) and the monoisotopic mass (used for exact mass spectrometry).

  • Average Molecular Weight: 167.25 g/mol [4] (Calculated using the natural abundance of all isotopes).

  • Monoisotopic Mass: 167.1422 Da[5] (Calculated using the exact mass of the most abundant isotopes: ^12C, ^1H, ^14N).

Because imidazoles and primary amines are highly basic (pKa ~7.0 and ~9.5, respectively), they readily accept a proton in acidic environments. In positive Electrospray Ionization (ESI+), the target species is the protonated adduct [M+H]+ .

Table 2: Theoretical Exact Mass and Isotopic Abundance for [M+H]+
IsotopeFormulaExact Mass (m/z)Relative Abundance (%)
M (Monoisotopic)^12C9 ^1H18 ^14N3168.1495100.00
M+1 ^13C1 ^12C8 ^1H18 ^14N3169.1529~10.15
M+2 ^13C2 ^12C7 ^1H18 ^14N3170.1562~0.46

Analytical Methodology: Self-Validating LC-MS/MS Protocol

To verify the molecular weight and structural integrity of a synthesized C9H17N3 imidazole, a Quadrupole Time-of-Flight (Q-TOF) LC-MS system is strictly required. The following protocol is designed as a self-validating system , ensuring that any observed mass is free from instrument drift or carryover artifacts.

Step-by-Step Methodology

Step 1: System Suitability and Sample Preparation

  • Action: Prepare the C9H17N3 sample at 1 µg/mL in LC-MS grade Methanol. Prepare a blank (Methanol only) and a System Suitability Test (SST) standard (e.g., Histamine, 1 µg/mL).

  • Causality: Imidazoles can exhibit secondary interactions with untreated glass. Using polypropylene vials prevents analyte loss. The blank validates the absence of column carryover, while the SST standard validates that the Q-TOF mass accuracy is calibrated to < 5 ppm error before the unknown is injected.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 Column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: Phase A = 0.1% Formic Acid in H2O; Phase B = 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes.

  • Causality: The C18 stationary phase relies on hydrophobic interactions. The saturated C6H13N aliphatic chain provides sufficient hydrophobicity to ensure the molecule is retained and does not elute in the void volume. Formic acid is critical; it lowers the mobile phase pH to ~2.7, ensuring the imidazole and amine nitrogens are fully protonated, which exponentially increases ESI+ ionization efficiency.

Step 3: High-Resolution Mass Spectrometry (HRMS)

  • Action: Operate the Q-TOF in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Extract the ion chromatogram (EIC) for m/z 168.1495 with a 10 ppm window.

  • Causality: High desolvation temperatures are required to evaporate the aqueous mobile phase. Q-TOF is chosen over a single quadrupole because its high mass resolving power (>30,000 FWHM) can definitively differentiate the C9H17N3 [M+H]+ ion (168.1495) from isobaric interferences that share the same nominal mass of 168.

LCMS_Workflow Prep Sample Prep & Blank (Rules out carryover) Chrom UHPLC C18 Separation (Gradient Elution) Prep->Chrom Ion ESI+ Ionization (Formic Acid ensures [M+H]+) Chrom->Ion MS Q-TOF Mass Spec (Target m/z 168.1495) Ion->MS Valid Data Validation (Mass Error < 5ppm) MS->Valid

Self-validating LC-MS/MS workflow for C9H17N3 molecular weight confirmation.

Step 4: Data Validation

  • Action: Compare the empirical isotopic distribution of the target peak against the theoretical values in Table 2.

  • Causality: Even if the monoisotopic mass matches, the M+1 peak must be ~10.15% of the parent peak. This confirms the molecule contains exactly 9 carbon atoms, validating the empirical formula and ruling out co-eluting contaminants.

References

  • Howei Pharm. "1-(1H-Imidazol-2-yl)-N-methylpentan-1-amine ≥95%". Available at:[Link]

  • Japan Science and Technology Agency (JST). "1-Butyl-1H-imidazole-4-ethanamine | Chemical Substance". Available at: [Link]

  • EMBL-EBI. "Compound: CHEMBL204843 - ChEMBL". Available at: [Link]

  • University of Luxembourg. "Explore - PubChemLite - CN". Available at: [Link]

Sources

Technical Whitepaper: Structural Profiling, Synthesis, and Applications of Methyl[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In contemporary drug discovery, the strategic incorporation of substituted heterocycles is paramount for tuning physicochemical properties and target affinity. Methyl[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]amine is a highly specialized, secondary amine building block utilized extensively in pharmaceutical research[1].

The causality behind selecting this specific moiety lies in its unique structural features:

  • Locked Tautomerism: The methylation at the N1 position of the imidazole ring prevents tautomeric shifting. This "locked" state reduces the entropic penalty upon binding to a protein target, ensuring predictable and consistent ligand-receptor interactions.

  • Steric Shielding: The methyl groups at the 4 and 5 positions provide steric bulk, which can shield the core from rapid metabolic degradation (e.g., via cytochrome P450 enzymes) while occupying specific hydrophobic pockets in target proteins.

  • Nucleophilic Handle: The secondary methylamine group at the 2-position serves as a versatile, highly reactive handle for subsequent derivatization, such as amide coupling or reductive amination, allowing for the rapid construction of complex molecular architectures.

Nomenclature and Quantitative Physicochemical Profiling

Chemical databases and vendor catalogs frequently list this compound under various synonymous names, leading to potential procurement and documentation errors[2]. The table below consolidates the quantitative data and verified synonyms to establish a definitive reference for researchers.

Table 1: Synonyms and Physicochemical Properties

Descriptor / PropertyValue
IUPAC Name N-methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine
Common Synonym 1 methyl[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]amine
Common Synonym 2 1,4,5-trimethyl-1H-imidazole-2-methanamine, N-methyl-
CAS Registry Number (Free Base) 920478-94-0
CAS Registry Number (Dihydrochloride) 1332531-08-4
Molecular Formula C8H15N3
Molecular Weight 153.23 g/mol
SMILES String CNCC1=NC(C)=C(C)N1C
Primary Amine Analog (For Comparison) (1,4,5-Trimethyl-1H-imidazol-2-yl)methanamine (CAS: 1211504-26-5)

Synthetic Methodology

The generation of this building block relies on the functionalization of the electron-rich 1,4,5-trimethylimidazole core. The workflow below outlines the logical progression from the unsubstituted core to the final secondary amine.

Synthesis A 1,4,5-Trimethyl- 1H-imidazole B Formylation (n-BuLi, DMF) A->B C 1,4,5-Trimethyl-1H- imidazole-2-carbaldehyde B->C D Reductive Amination (MeNH2, NaBH(OAc)3) C->D E Methyl[(1,4,5-trimethyl-1H- imidazol-2-yl)methyl]amine D->E

Caption: Synthetic workflow for methyl[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]amine.

Protocol 1: Synthesis via Reductive Amination

This protocol is designed as a self-validating system. The choice of reagents ensures chemoselectivity, and the in-process controls guarantee the integrity of the transformation.

  • Imine Formation: Dissolve 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde (1.0 eq) in anhydrous dichloroethane (DCE). Add methylamine solution (2.0 M in THF, 1.5 eq).

    • Causality: DCE is chosen over protic solvents to drive the equilibrium toward the iminium intermediate without competing side reactions.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at 0 °C.

    • Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde, thereby maximizing the yield of the secondary amine and preventing the formation of corresponding alcohols.

  • Validation (In-Process): Monitor via LC-MS. The disappearance of the aldehyde mass and the appearance of the target mass

    
     validates the completion of the reaction.
    
  • Workup: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid byproduct. Extract with dichloromethane (DCM), dry over Na2SO4, and concentrate under reduced pressure.

Pharmacological Applications: PPARγ Modulation

Beyond its utility as a generic building block, methyl[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]amine has been explicitly utilized in the synthesis of advanced therapeutics. According to recent patent literature ([3]), derivatives incorporating this amine function as potent modulators of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

These spirocyclic PPARγ modulators are currently under investigation for the treatment of aggressive malignancies, notably Muscle-Invasive Bladder Cancer (MIBC)[3]. The imidazole-amine tail is hypothesized to project into the solvent-exposed region of the PPARγ ligand-binding domain, improving the compound's overall solubility and pharmacokinetic profile while maintaining critical hydrogen-bonding interactions.

Pathway Ligand PPARγ Modulator (Imidazole-amine core) Receptor PPARγ Activation (Ligand Binding Domain) Ligand->Receptor Binds Heterodimer RXRα Heterodimerization Receptor->Heterodimer Recruits Transcription Target Gene Transcription Heterodimer->Transcription DNA Binding Effect Tumor Suppression (e.g., MIBC) Transcription->Effect Cellular Response

Caption: Mechanism of action for PPARγ modulators utilizing the imidazole-amine core.

Downstream Derivatization Protocol

To utilize this compound in drug discovery workflows (such as synthesizing the PPARγ modulators mentioned above), researchers must perform robust amide coupling reactions.

Protocol 2: Amide Coupling with Sterically Hindered Acids
  • Activation: In a dry flask, dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU is specifically selected over standard carbodiimides (like EDC) because it generates a highly reactive HOAt ester. This is strictly necessary to overcome the steric hindrance posed by both the secondary nature of the methylamine and the adjacent 1,4,5-trimethylimidazole ring.

  • Coupling: Add methyl[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]amine (1.1 eq) to the activated mixture. Stir for 2–4 hours.

  • System Validation: Analyze a 5 µL aliquot via LC-MS. The reaction is self-validated as successful when the starting acid is consumed and the chromatogram shows a dominant peak corresponding to the exact mass of the coupled amide product.

  • Purification: Dilute with ethyl acetate, wash extensively with 5% LiCl (to remove DMF) and brine, dry, and purify via reverse-phase preparative HPLC.

References

  • Google Patents. "US20230062861A1 - PPARg MODULATORS AND METHODS OF USE".

Sources

1-(1,4,5-trimethyl-1H-imidazol-2-yl)-N-methylmethanamine PubChem CID

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-(1,4,5-trimethyl-1H-imidazol-2-yl)-N-methylmethanamine

Part 1: Executive Technical Summary

Compound Identity:

  • Systematic Name: 1-(1,4,5-trimethyl-1H-imidazol-2-yl)-N-methylmethanamine

  • CAS Registry Number: 1332531-08-4 (Dihydrochloride salt)[1]

  • PubChem CID: Note: While the parent 1,4,5-trimethylimidazole (CID 573598) and the alcohol precursor (CID 23555772) are well-indexed, the specific N-methylmethanamine derivative is primarily indexed by CAS in reagent catalogs.

  • Molecular Formula: C₈H₁₅N₃ (Free base)

  • Molecular Weight: 153.23 g/mol (Free base)

Abstract: 1-(1,4,5-trimethyl-1H-imidazol-2-yl)-N-methylmethanamine is a highly substituted imidazole derivative characterized by a sterically crowded "trimethyl" core and a polar secondary amine side chain. Structurally, it represents a hybrid between the Teideine alkaloid scaffold and the imidazoline class of adrenergic ligands (e.g., Xylometazoline), though it lacks the bulky phenyl ring typical of the latter. Its primary utility lies as a specialized intermediate in the synthesis of kinase inhibitors and as a probe for Trace Amine-Associated Receptors (TAARs).

Part 2: Physicochemical Profile & Identification[2]

The high degree of methylation on the imidazole ring renders the C2-position chemically distinct, reducing the acidity of the ring protons and enhancing lipophilicity compared to simple imidazoles.

PropertyValue (Predicted/Experimental)Technical Note
Physical State Solid (Dihydrochloride)Highly hygroscopic; store under desiccant.
Solubility Water (>50 mg/mL), DMSOThe 2HCl salt is freely soluble in polar protic solvents.
pKa (Amine) ~10.2The secondary amine is the most basic site.
pKa (Imidazole) ~7.4The N3 nitrogen is moderately basic due to electron-donating methyl groups.
LogP 0.8 - 1.2 (Free Base)Methyl groups increase lipophilicity, facilitating membrane permeability.
H-Bond Donors 1 (Free Base)The secondary amine proton.
H-Bond Acceptors 2The imidazole N3 and the amine Nitrogen.

Part 3: Synthetic Architecture

The synthesis of this molecule requires a regioselective approach to ensure the methylaminomethyl group is installed at the C2 position of the 1,4,5-trimethylimidazole core.

Core Synthesis Logic (The "Hydroxymethyl" Route)

Direct alkylation of the imidazole ring is often non-selective. The most robust protocol utilizes a Mannich-type hydroxymethylation followed by activation and amination.

Step 1: C2-Hydroxymethylation Reaction of 1,4,5-trimethylimidazole with paraformaldehyde in a sealed tube or autoclave generates (1,4,5-trimethyl-1H-imidazol-2-yl)methanol. The electron-rich nature of the trimethyl-substituted ring facilitates electrophilic attack at the C2 position.

Step 2: Activation (Chlorination) The alcohol is converted to the chloride using Thionyl Chloride (


). This intermediate is unstable and typically used immediately to prevent self-alkylation.

Step 3: Nucleophilic Substitution The chloride undergoes


 substitution with excess methylamine (in THF or MeOH) to yield the target secondary amine.
Visual Synthesis Workflow

Synthesis Start 1,4,5-Trimethylimidazole (CID 573598) Step1 Reaction: Hydroxymethylation (HCHO, 140°C) Start->Step1 Inter1 Intermediate Alcohol (CID 23555772) Step1->Inter1 Yield ~85% Step2 Reaction: Chlorination (SOCl2) Inter1->Step2 Inter2 Reactive Chloride (Transient) Step2->Inter2 In situ Step3 Reaction: Amination (MeNH2, excess) Inter2->Step3 Final Target Molecule (Free Base) Step3->Final Nucleophilic Subst.

Caption: Step-wise synthetic pathway transforming the trimethylimidazole core into the target N-methylmethanamine derivative via a reactive chloride intermediate.

Part 4: Analytical Characterization Protocols

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • δ 2.0 - 2.2 ppm (s, 9H): Three distinct singlets corresponding to the methyl groups on the imidazole ring (N-Me, C4-Me, C5-Me). Note: N-Me is usually downfield of C-Me.

    • δ 2.4 ppm (s, 3H): Singlet for the N-methyl group on the side chain.

    • δ 3.8 - 4.0 ppm (s, 2H): Singlet for the methylene bridge (

      
      ).
      
  • ¹³C NMR:

    • Look for the characteristic C2 carbon signal around 145 ppm , shifted downfield due to the adjacent nitrogens.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Expected Parent Ion:

    
     m/z.
    
  • Fragmentation: Loss of the methylamine side chain (

    
    ) is a common fragmentation pattern.
    

Part 5: Biological & Pharmacological Relevance[3][4][5]

This molecule serves as a critical "fragment" in medicinal chemistry, particularly for targets involving biogenic amine recognition.

Pharmacophore Mapping

The molecule possesses a "Privileged Scaffold" consisting of:

  • Aromatic Head: The imidazole ring mimics the histidine side chain.[2]

  • Cationic Tail: The secondary amine is protonated at physiological pH, mimicking the terminal amine of histamine or dopamine.

Target Interactions
  • Alpha-2 Adrenergic Receptors: The structure resembles the imidazoline binding motif. The lack of a phenyl ring reduces affinity compared to Clonidine but allows for subtype selectivity exploration.

  • TAAR1 (Trace Amine-Associated Receptor 1): The steric bulk of the trimethyl group combined with the flexible amine tail makes it a candidate ligand for TAAR1, a target for antipsychotic and addiction therapeutics.

Signaling Pathway Interaction Diagram

Signaling Ligand 1-(1,4,5-trimethyl...) (Ligand) Receptor GPCR Target (α2-AR / TAAR1) Ligand->Receptor Binding GProtein G-Protein (Gαi / Gαs) Receptor->GProtein Activation Effector Effector Enzyme (Adenylyl Cyclase) GProtein->Effector Coupling SecondMessenger cAMP Levels (Modulation) Effector->SecondMessenger Regulation

Caption: Generalized GPCR signaling cascade triggered by imidazole-amine ligands, modulating intracellular cAMP levels.

Part 6: Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: -20°C, Hygroscopic. Store under Argon or Nitrogen.

  • Incompatibility: Strong oxidizing agents, acid chlorides.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 573598, 1,4,5-Trimethyl-1H-imidazole. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23555772, (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol. Retrieved from [Link]

Sources

Thermodynamic Profiling and pKa Determination of 1,4,5-Trimethyl-1H-imidazole Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ionization state of heterocyclic amines dictates their pharmacokinetics, target binding affinity, and solubility. Among these, derivatives of 1,4,5-trimethyl-1H-imidazole represent a highly specialized class of pharmacophores often utilized in DNA-binding polyamides and histamine receptor modulators. This whitepaper provides an in-depth mechanistic analysis of the acid dissociation constants (


) of 1,4,5-trimethyl-1H-imidazole amines, detailing the causality behind their basicity and outlining self-validating experimental protocols for precise 

determination in both aqueous and nonaqueous environments.

Thermodynamic Causality of Basicity in Substituted Imidazoles

To understand the


 of 1,4,5-trimethyl-1H-imidazole amines, one must first analyze the structure-activity relationship (SAR) of the parent imidazole ring.

Baseline 1 is an amphoteric molecule with a conjugate acid


 of approximately 7.0 [5]. The basic site is the N3 nitrogen, which possesses a lone pair of electrons orthogonal to the aromatic 

-system, allowing it to accept a proton without disrupting aromaticity.

When methyl groups are introduced at the 1, 4, and 5 positions, the basicity of the ring increases significantly. This is driven by two primary mechanisms:

  • Inductive Effect (+I): Alkyl groups are electron-donating. The three methyl groups push electron density into the heterocyclic ring, increasing the electron density at the N3 nitrogen. This stabilizes the positive charge of the conjugate acid upon protonation.

  • Hyperconjugation: The

    
    -bonds of the methyl groups align with the 
    
    
    
    -system of the imidazole ring, providing further resonance stabilization to the protonated state.

As detailed in computational models of 2 [4], the addition of these electron-donating groups predictably shifts the


 upward. Consequently, the predicted 

for3 is 7.92 ± 0.61 [3].

When an amine side-chain is attached to this core (e.g., via an alkyl linker), the molecule becomes a multiprotic system. The terminal primary or secondary amine typically exhibits a


 between 9.0 and 10.5, while the substituted imidazole ring buffers in the 7.5–8.0 range.
Quantitative Data Summary

The table below summarizes the


 values across the imidazole substitution spectrum, demonstrating the additive effect of alkylation.
Compound

(Conjugate Acid)
Solvent / MethodReference
Imidazole~7.00

/ Potentiometry
[5]
1-Methylimidazole7.18 ± 0.02

/ Potentiometry
[2]
1,4,5-Trimethyl-1H-imidazole7.92 ± 0.61

/ Computational
[3]
1,4,5-Trimethyl-1H-imidazole-amine~7.80 (Ring) / ~9.70 (Amine)

/ Extrapolated
[2], [3]

Self-Validating Experimental Protocols

Accurate


 determination requires protocols that inherently validate themselves against environmental artifacts. Below are two gold-standard methodologies for characterizing imidazole amines.
Protocol A: Aqueous Potentiometric Titration

This method relies on high-resolution pH tracking. To ensure trustworthiness, the system must eliminate dissolved


, which forms carbonic acid and artificially depresses the pH, skewing the inflection points of weak bases like imidazoles. This protocol is adapted from validated 4 standards [2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the 1,4,5-trimethyl-1H-imidazole amine in degassed, deionized water to a final concentration of

    
     M.
    
  • Electrode Calibration: Calibrate a glass micro-pH electrode using standard buffers at pH 4.00, 7.00, and 10.00.

  • Environmental Control (Critical): Submerge an argon gas line into the solution and purge for 15 minutes prior to titration. Maintain a gentle argon blanket over the solution during the entire experiment to prevent

    
     ingress.
    
  • Acidification: Add 0.01 M HCl incrementally until the solution pH drops to ~2.5, ensuring full protonation of both the amine and the imidazole ring.

  • Titration: Titrate with 0.01 M NaOH in highly controlled 0.05 mL increments. Record the pH after equilibrium is reached at each step.

  • Mathematical Analysis: Plot pH vs. volume of NaOH. Calculate the first (

    
    ) and second (
    
    
    
    ) derivatives. The exact
    
    
    values correspond to the half-equivalence points derived from the zero-crossings of the second derivative.
Protocol B: Nonaqueous NMR Titration ( )

For highly lipophilic imidazole amines that lack aqueous solubility, potentiometry fails due to glass electrode instability in organic solvents. Instead, 5 via NMR provides a self-validating alternative by using an internal standard [4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte and an internal standard (e.g., morpholine or unsubstituted imidazole, whose nonaqueous

    
     is strictly established) in anhydrous 
    
    
    
    .
  • Titrant Delivery: Add trifluoromethanesulfonic acid (TfOH) in 0.1 molar equivalent steps.

  • Data Acquisition: Record a

    
    -NMR spectrum after each addition.
    
  • Tracking: Monitor the chemical shift (

    
    ) of the C2-proton on the imidazole ring. As the N3 nitrogen protonates, the adjacent C2-proton becomes heavily deshielded, shifting downfield.
    
  • Regression Analysis: Plot the chemical shift (

    
    ) against the equivalents of acid. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the 
    
    
    
    relative to the internal standard.

Workflow Visualization

The following diagram illustrates the logical branching and self-validating steps required for rigorous


 determination of heterocyclic amines.

pKa_Workflow A Sample Preparation (Analyze Solubility Profile) B Environmental Control (Argon Purge / Temp Stabilization) A->B C1 Potentiometric Titration (Aqueous Media) B->C1 High Aqueous Solubility C2 1H-NMR Titration (Nonaqueous DMSO-d6) B->C2 Low Aqueous Solubility D Data Acquisition & Tracking (pH or Chemical Shift) C1->D C2->D E Mathematical Modeling (2nd Derivative / Henderson-Hasselbalch) D->E F Validated pKa Value E->F

Caption: Workflow for validated pKa determination of imidazole amines via potentiometric and NMR methods.

Pharmacokinetic Implications in Drug Development

The upward shift in


 to ~7.92 for the 1,4,5-trimethyl-1H-imidazole core has profound implications for drug design. At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that an imidazole with a 

of 7.92 will exist predominantly in its protonated, cationic state (approx. 77% ionized).

Causality in Target Binding: Unlike unsubstituted imidazole (which is mostly neutral at pH 7.4), the cationic nature of the 1,4,5-trimethyl derivative allows it to form strong electrostatic interactions with negatively charged biological targets. In the context of pyrrole-imidazole polyamides, this protonated state is critical for anchoring the molecule to the negatively charged phosphate backbone of the DNA minor groove, drastically increasing binding affinity and residence time.

References

  • Calculation of Absolute and Relative Acidities of Substituted Imidazoles in Aqueous Solvent Source: ACS Publications URL:[Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide Source: PubMed Central (PMC) / NIH URL:[Link]

  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging Source: PubMed Central (PMC) / NIH URL:[Link]

  • Imidazole Source: Wikipedia URL:[Link]

Sources

Heterocyclic Building Blocks for Kinase Inhibitor Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

Objective: This guide provides a high-resolution technical analysis of heterocyclic building blocks used in the design of ATP-competitive and covalent kinase inhibitors. It moves beyond simple structural enumeration to explore the causality of scaffold selection—why specific heterocycles are privileged based on electronic properties, vectors for substitution, and metabolic stability.

Target Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Leads.

The Kinase Pharmacophore: Structural Logic

To select the correct building block, one must first understand the architectural constraints of the target. The kinase ATP-binding pocket is a highly conserved yet tunable cavity.

The Hinge Region Interaction

The "hinge" connects the N- and C-lobes of the kinase.[1][2] It is the primary anchor point for ATP and inhibitors.

  • Mechanism: The adenine ring of ATP forms two key hydrogen bonds with the hinge backbone (residues GK+1 and GK+3).[2]

  • Design Requirement: A heterocyclic building block must present a complementary Hydrogen Bond Donor/Acceptor (D/A) motif.

    • Common Motifs:

      • Donor-Acceptor (DA): e.g., Indazole , 7-Azaindole .

      • Acceptor-Donor-Acceptor (ADA): e.g., 2-Aminopyrimidine , Quinazoline .

The Gatekeeper Residue

The "gatekeeper" (GK) residue controls access to the hydrophobic back pocket.

  • Small GK (Thr, Ala): Allows bulky heterocyclic cores (e.g., fused bicyclics like Napthyl-purines).

  • Large GK (Met, Phe): Requires smaller, planar scaffolds or specific vectors that avoid steric clash.

Visualization: The Kinase Binding Architecture

The following diagram illustrates the logical connectivity between the inhibitor pharmacophore and the kinase pocket domains.

KinasePharmacophore Hinge Hinge Region (Backbone H-Bonds) Gatekeeper Gatekeeper Residue (Steric Filter) BackPocket Hydrophobic Back Pocket (Selectivity) SolventFront Solvent Front (Solubility/Warheads) Scaffold Heterocyclic Core (e.g., Pyrimidine, Indazole) Scaffold->Hinge H-Bonding (DA/ADA) Scaffold->Gatekeeper Proximity Check Substituent_R1 R1: Hydrophobic Group Scaffold->Substituent_R1 Vector 1 Substituent_R2 R2: Solubilizing/Warhead Scaffold->Substituent_R2 Vector 2 Substituent_R1->BackPocket Hydrophobic Interaction Substituent_R2->SolventFront H-Bond/Covalent Bond

Figure 1: Logical map of kinase inhibitor pharmacophore interactions. The heterocyclic core serves as the central hub directing substituents into specific pocket domains.

Privileged Heterocyclic Scaffolds (The Toolbox)

This section categorizes building blocks by their electronic properties and synthetic utility.

Monocyclic Scaffolds (The Connectors)

Monocycles are often used as central hubs in "Type I½" or "Type II" inhibitors, linking a hinge binder to a back-pocket binder.

ScaffoldH-Bond PatternKey FeaturesSynthetic Utility
Pyrimidine A-D-A (if 2-amino)High Fsp2 character; planar.Sequential SNAr: The 2, 4, and 6 positions have distinct reactivities (C4 > C2 > C6), allowing controlled multi-step functionalization.
Pyridine A (N-atom)Less polar than pyrimidine.C-H Activation: Amenable to Minisci reactions for late-stage functionalization.
Pyrazole D-AActs as both hinge binder and linker.NH Acidity: The NH is acidic (pKa ~14), often requiring protection (THP, SEM) during coupling.
Bicyclic Scaffolds (The Core Mimics)

These scaffolds mimic the adenine ring of ATP and are typically the primary hinge-binding element.

  • Indazole:

    • Why: Superior to indole due to the N2 nitrogen acting as an H-bond acceptor.

    • Positions: C3 is a prime vector for accessing the gatekeeper region; N1 or C5/C6 direct towards the solvent front.

  • Quinazoline:

    • Why: The "workhorse" of EGFR inhibitors (e.g., Gefitinib).

    • Positions: C4-aniline substitution is the classic hinge-binding motif. C6/C7 allow for solubilizing tail attachment.

  • Pyrrolo[2,1-f][1,2,4]triazine:

    • Why: A C-nucleoside mimic. It is isosteric with the purine core but lacks the N7/N9 nitrogens, altering metabolic liability and solubility profiles. Used in Remdesivir (viral) and kinase inhibitors.[3]

Synthetic Strategies & Protocols

Expertise in kinase discovery requires not just selecting the block, but knowing how to functionalize it efficiently.

Protocol A: Regioselective Functionalization of 2,4-Dichloropyrimidine

This is a foundational workflow for creating diverse libraries. The C4 position is more electrophilic than C2 due to the lack of electron density donation from the adjacent nitrogen lone pairs compared to the C2 position which is flanked by two nitrogens.

Objective: Synthesize a 2-amino-4-aryl-pyrimidine core.

Step-by-Step Methodology:

  • Step 1: SNAr Displacement (C4 Selectivity)

    • Reagents: 2,4-Dichloropyrimidine (1.0 eq), Aniline/Amine (1.0 eq), DIPEA (1.2 eq), n-Butanol or IPA.

    • Conditions: Heat at 80°C for 2-4 hours.

    • Mechanism:[4][5][6][7] Nucleophilic aromatic substitution occurs preferentially at C4.

    • Validation: Monitor by LCMS. Product should show M+1 for the mono-substituted chloride.

    • Note: If the amine is non-nucleophilic, use Lewis acid catalysis (ZnCl2) or switch to Buchwald conditions.

  • Step 2: Suzuki-Miyaura Coupling (C2 Functionalization)

    • Reagents: 2-Chloro-4-amino-pyrimidine intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 M aq, 3.0 eq), Dioxane.

    • Conditions: De-gas with N2. Heat at 90-100°C for 4-12 hours.

    • Workup: Filter through Celite, extract with EtOAc, wash with brine.

    • Purification: Flash chromatography (Hex/EtOAc).

Protocol B: Installing Covalent Warheads (Acrylamides)

For targeting cysteines (e.g., EGFR C797S, BTK C481), an electrophile is attached to the solvent-exposed region of the scaffold.

Objective: Convert an amine-bearing scaffold into an acrylamide covalent inhibitor.

  • Preparation: Dissolve the scaffold containing a free primary/secondary amine in anhydrous DCM or THF. Cool to 0°C.

  • Acylation: Add DIPEA (2.0 eq) followed by Acryloyl Chloride (1.1 eq) dropwise.

    • Critical Control: Do not use excess acryloyl chloride or high temps, as this can lead to polymerization or bis-acylation.

  • Quenching: Quench with NaHCO3 (sat. aq) immediately upon consumption of starting material (TLC/LCMS).

  • Validation: 1H NMR must show characteristic alkene protons (dd pattern around 5.6–6.4 ppm).

Emerging Trends: Macrocyclization & Fsp3

Macrocyclic Kinase Inhibitors

Macrocyclization is a strategy to "freeze" the bioactive conformation, reducing the entropic penalty of binding and improving selectivity.[3]

  • Example: Lorlatinib (ALK/ROS1 inhibitor).[3][5]

  • Building Block: Uses a pyrazole-amine core bridged to a pyridine via a macrocyclic ether linker.

  • Advantage: The macrocycle forces the molecule into a compact shape that fits the ATP pocket while avoiding P-glycoprotein efflux (brain penetrance).

Fsp3-Rich Scaffolds

To escape the "flatland" of traditional aromatic heterocycles (which suffer from poor solubility and high promiscuity), modern discovery utilizes 3D-aliphatic blocks.

  • Spirocycles: Spiro[3.3]heptanes as linker replacements.

  • Bicyclo[1.1.1]pentanes: Bioisosteres for phenyl rings.

Decision Logic for Scaffold Selection

This diagram guides the researcher through the selection process based on structural data.

ScaffoldSelection Start Start: Kinase Target Defined CheckCys Is a Cysteine available near ATP pocket? Start->CheckCys Covalent Yes: Design Covalent Inhibitor (Select Scaffold + Acrylamide) CheckCys->Covalent Yes Reversible No: Reversible Inhibitor CheckCys->Reversible No CheckGatekeeper Gatekeeper Size? Covalent->CheckGatekeeper Reversible->CheckGatekeeper SmallGK Small (Thr/Ala): Use Fused Bicyclics (Quinazoline, Purine) CheckGatekeeper->SmallGK Small LargeGK Large (Met/Phe): Use Monocycles/Twisted Systems (Pyrimidine, Pyrazole) CheckGatekeeper->LargeGK Large

Figure 2: Decision tree for selecting heterocyclic scaffolds based on target structural features (Cysteine availability and Gatekeeper size).

Data Summary: Scaffold Properties

Scaffold ClassRepresentative StructureLogP TrendMetabolic LiabilityPrimary Use Case
Quinazoline Bicyclic, 2 N atomsHigh (Lipophilic)C6/C7 oxidationEGFR, HER2 inhibitors
Indazole Bicyclic, 2 N atomsModerateN-GlucuronidationVEGFR, FGFR inhibitors
Aminopyrimidine Monocyclic, 2 N atomsLow-ModerateN-OxidationCDK, JAK inhibitors
Pyrrolo-triazine Bicyclic, 3 N atomsModerateStable CoreMet, broad spectrum

References

  • Miller, R. M., et al. (2013). Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors. Journal of the American Chemical Society. Link

  • Zhao, Z., & Bourne, P. E. (2023).[5] Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science.[5] Link

  • Lyu, J., et al. (2025).[8][9] Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica. Link

  • Song, Y., et al. (2013). Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo[2,1-f][1,2,4]triazines. Current Medicinal Chemistry. Link

  • Likhar, R. V., & Joshi, S. (2024).[10] Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Journal of Pharma Insights and Research. Link

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT Blog. Link

Sources

Methodological & Application

Application Note: Synthesis of N-methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the optimized protocol for the preparation of N-methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine dihydrochloride , a highly substituted imidazole derivative often utilized as a specialized intermediate in the development of muscarinic agonists and kinase inhibitors.

Unlike generic imidazole syntheses, this protocol addresses the steric challenges imposed by the 1,4,5-trimethyl substitution pattern. The method utilizes a robust reductive amination strategy starting from the corresponding aldehyde, ensuring high regioselectivity and yield. This guide includes retrosynthetic logic, step-by-step bench protocols, critical process parameters (CPPs), and analytical validation standards.

Retrosynthetic Analysis & Strategy

The target molecule is dissected into two primary precursors: the electron-rich 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde and methylamine . The synthesis hinges on the efficient formation of the C2-exocyclic amine bond via an imine intermediate, followed by hydride reduction.

Strategic Pathway (Graphviz)

Retrosynthesis Target Target Molecule (N-methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine 2HCl) Amine Free Base Amine Target->Amine HCl Salt Formation (HCl/Dioxane) Imine Imine Intermediate Amine->Imine Reduction (NaBH4) Aldehyde 1,4,5-Trimethyl-1H-imidazole- 2-carbaldehyde Imine->Aldehyde Condensation MeNH2 Methylamine (Soln. in MeOH/THF) Imine->MeNH2 + Start 1,4,5-Trimethylimidazole Aldehyde->Start Lithiation/Formylation (n-BuLi / DMF)

Figure 1: Retrosynthetic disconnection showing the C2-formylation and subsequent reductive amination pathway.

Experimental Protocol

Materials & Reagents
ReagentPurity/Conc.[1]Role
1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde >97%Starting Material (SM)
Methylamine 2.0 M in THF or 33% in EtOHAmine Source
Sodium Borohydride (NaBH₄) 98% PowderReducing Agent
Methanol (MeOH) AnhydrousSolvent
Hydrochloric Acid (HCl) 4.0 M in DioxaneSalt Formation
Dichloromethane (DCM) ACS GradeExtraction Solvent
Step-by-Step Methodology
Stage 1: Reductive Amination

Objective: Convert the C2-aldehyde to the secondary N-methyl amine.[2]

  • Imine Formation:

    • Charge a dry 250 mL round-bottom flask (RBF) with 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde (1.0 eq, e.g., 5.0 g).

    • Dissolve in anhydrous MeOH (10 vol, 50 mL).

    • Add Methylamine solution (3.0 eq) dropwise at 0°C.

    • Critical Process Parameter: Allow the mixture to stir at room temperature (20-25°C) for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the aldehyde peak. The formation of the imine is equilibrium-driven; excess methylamine drives conversion.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH₄ (1.5 eq) portion-wise over 30 minutes.

    • Caution: Hydrogen gas evolution will occur.[2] Ensure proper venting.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Quench the reaction with water (20 mL) followed by 1N NaOH to adjust pH to >12.

    • Extract with DCM (3 x 50 mL). The product is a secondary amine and will reside in the organic layer at high pH.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude free base as a pale yellow oil.

Stage 2: Salt Formation (Dihydrochloride)

Objective: Stabilize the amine as a solid dihydrochloride salt for storage and handling.

  • Dissolve the crude free base oil in a minimal amount of dry Ethanol or DCM (5 vol).

  • Cool to 0°C in an ice bath.

  • Add 4.0 M HCl in Dioxane (2.5 eq) dropwise.

  • Observation: A white precipitate should form immediately.

  • Stir at 0°C for 1 hour, then add Diethyl Ether (10 vol) as an anti-solvent to maximize precipitation.

  • Filter the solid under nitrogen (hygroscopic) and wash with cold ether.

  • Dry under high vacuum at 40°C for 6 hours.

Workflow Diagram (Graphviz)

Workflow Start Start: Aldehyde + MeOH ImineStep Add MeNH2 (Imine Formation) Start->ImineStep Stir 2-4h @ RT RedStep Add NaBH4 (Reduction) ImineStep->RedStep 0°C, 30 min addn Quench Quench (pH >12) & Extract (DCM) RedStep->Quench Stir 12h, Workup Salt Add HCl/Dioxane (Precipitation) Quench->Salt Dissolve Free Base Final Final Product: Dihydrochloride Salt Salt->Final Filter & Dry

Figure 2: Operational workflow for the synthesis of the target dihydrochloride salt.

Analytical Validation & Expected Data

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

Expected NMR Data (D₂O)
  • ¹H NMR (400 MHz, D₂O):

    • δ 2.20 (s, 3H): C4-Methyl group.

    • δ 2.25 (s, 3H): C5-Methyl group.

    • δ 2.75 (s, 3H): N-Methyl (side chain).

    • δ 3.65 (s, 3H): N1-Methyl (imidazole ring).

    • δ 4.40 (s, 2H): C2-Methylene (-CH₂-).

    • Note: The absence of aromatic protons (other than the backbone methyls) confirms the fully substituted imidazole core.

Mass Spectrometry
  • ESI-MS (Positive Mode):

    • Calculated Mass (Free Base, C₉H₁₇N₃): 167.14

    • Observed [M+H]⁺: 168.15

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete imine formationIncrease reaction time for MeNH₂ addition; ensure anhydrous MeOH is used to push equilibrium.
Oiling out during salting Solvent too polarUse less EtOH and more Et₂O/Dioxane during the HCl addition.
Impurity: Alcohol byproduct Direct reduction of aldehydeEnsure excess methylamine is present before adding NaBH₄.

Safety & Handling

  • Methylamine: Toxic and flammable. Handle in a well-ventilated fume hood.

  • Sodium Borohydride: Reacts violently with water/acids to release hydrogen. Quench slowly.

  • Imidazoles: Potential skin irritants. Wear nitrile gloves and eye protection.

References

  • Reductive Amination General Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Imidazole Synthesis: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard text for imidazole chemistry).
  • Synthesis of 2-Substituted Imidazoles: Organic Syntheses, Coll. Vol. 9, p.308 (1998); Vol. 74, p.215 (1997). (Methodology for C2-formylation). Link

  • BenchChem Application Notes: "Purification of 1-(1H-imidazol-5-yl)-N-methylmethanamine." (Analogous protocols for imidazole-methanamines). Link

Sources

Application Notes and Protocols for Zinc Complexes with a Novel N-Aryl Iminopyridine Ligand: Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and application of zinc complexes featuring the novel ligand, methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine. The unique structural features of this ligand, combining a fully substituted imidazole core with a secondary amine donor, offer a distinct coordination environment for zinc(II) ions. These complexes are of significant interest as catalysts and as structural and functional mimics of zinc-containing enzymes. We present detailed, field-proven protocols for the multi-step synthesis of the ligand and its subsequent complexation with zinc chloride. Furthermore, we outline a suite of analytical techniques for the thorough characterization of these compounds and discuss their potential applications in catalysis and drug development, supported by mechanistic insights.

Introduction: The Rationale for Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine as a Ligand for Zinc

Zinc is an essential trace element in biological systems, playing crucial roles as a structural component and a catalytic cofactor in a vast number of enzymes.[1] The coordination chemistry of zinc is dominated by nitrogen and oxygen donor ligands, with the imidazole side chain of histidine being one of the most prevalent coordinating residues in metalloproteins.[1] The design and synthesis of small-molecule zinc complexes that mimic the active sites of these enzymes are pivotal for elucidating enzymatic mechanisms and for the development of novel catalysts and therapeutic agents.[2]

The ligand, methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine, is strategically designed to replicate key features of the zinc coordination environment in biological systems while introducing unique elements for enhanced stability and reactivity. The fully substituted 1,4,5-trimethyl-1H-imidazole core prevents epimerization and offers a sterically defined pocket around the metal center. The 2-methylaminomethyl substituent provides a flexible bidentate N,N'-donor set, mimicking the coordination of two histidine residues. The secondary amine introduces a potential hydrogen bond donor/acceptor site, which can play a role in substrate binding and activation.

This guide provides the necessary protocols to empower researchers to synthesize and explore the rich coordination chemistry and potential applications of this promising ligand-zinc system.

Synthesis of the Ligand: Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine

The synthesis of the target ligand is a multi-step process that begins with the construction of the trimethylated imidazole ring, followed by formylation at the 2-position, and finally, reductive amination to introduce the methylaminomethyl side chain.

Proposed Synthesis of 1,4,5-Trimethyl-1H-imidazole

Protocol 1: Synthesis of 1,4,5-Trimethyl-1H-imidazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-butanedione (1.0 eq), paraformaldehyde (1.1 eq), and ammonium acetate (2.5 eq) in glacial acetic acid (3-5 mL per gram of diketone).

  • Addition of Amine: To this mixture, slowly add a 40% aqueous solution of methylamine (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Basification and Extraction: Carefully basify the aqueous solution with concentrated ammonium hydroxide to a pH of ~10. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1,4,5-trimethyl-1H-imidazole.

Synthesis of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

The formylation of the imidazole ring at the 2-position is a critical step to introduce the handle for the subsequent amination.

Protocol 2: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (5.0 eq) and cool to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Imidazole: Dissolve 1,4,5-trimethyl-1H-imidazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 2-3 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

Reductive Amination to Yield Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine

The final step in the ligand synthesis is a reductive amination, which couples the aldehyde with methylamine.[7][8][9][10][11]

Protocol 3: Synthesis of Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine

  • Imine Formation: To a solution of 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add a solution of methylamine (2.0 eq, as a 40% solution in water or a 2 M solution in THF) at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction: Cool the reaction mixture back to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12 hours.

  • Workup and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (4 x 30 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final ligand, methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine. If necessary, the product can be purified by vacuum distillation or column chromatography.

Ligand_Synthesis cluster_step1 Step 1: Imidazole Synthesis cluster_step2 Step 2: Formylation cluster_step3 Step 3: Reductive Amination A 2,3-Butanedione + Paraformaldehyde + Ammonium Acetate + Methylamine B 1,4,5-Trimethyl-1H-imidazole A->B Reflux in Acetic Acid C 1,4,5-Trimethyl-1H-imidazole D 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde C->D Vilsmeier-Haack (POCl₃, DMF) E 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde G Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine E->G 1. Imine Formation F Methylamine F->G G_reduct NaBH₄ G_reduct->G 2. Reduction

Caption: Workflow for kinetic analysis of pNPA hydrolysis.

Metalloenzyme Mimicry

The structural and electronic features of the zinc complexes with methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine make them excellent candidates for modeling the active sites of zinc enzymes. The coordination of substrates or inhibitors to the zinc center can be studied by various spectroscopic techniques, providing insights into the mechanisms of biological catalysis.

Conclusion

The application notes and protocols detailed herein provide a comprehensive framework for the synthesis, characterization, and exploration of zinc complexes with the novel ligand, methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine. The modular nature of the ligand synthesis allows for future modifications to tune the steric and electronic properties of the resulting zinc complexes. We anticipate that these compounds will serve as valuable tools for researchers in the fields of coordination chemistry, catalysis, and bioinorganic chemistry, contributing to a deeper understanding of the role of zinc in chemical and biological systems.

References

  • Synthesis and structure of Zn(II) and Cu(II) complexes derived from 2-(aminomethyl)benzimidazole and glycine. Journal of Coordination Chemistry. [Link]

  • Synthesis and structure of Zn(II) and Cu(II) complexes derived from 2-(aminomethyl)benzimidazole and glycine | Request PDF. ResearchGate. [Link]

  • Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. Frontiers in Chemistry. [Link]

  • Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder. Journal of Molecular Structure. [Link]

  • 1H-Imidazole-2-carboxaldehyde. Organic Syntheses. [Link]

  • Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity. Molecules. [Link]

  • Syntheses and X-ray crystal structures of zinc complexes with an amido-diamine ligand. Dalton Transactions. [Link]

  • Novel Fluorescent Tetrahedral Zinc (II) Complexes Derived from 4-Phenyl-1-octyl-1H-imidazole Fused with Aryl-9H-Carbazole and Triarylamine Donor Units: Synthesis, Crystal Structures, and Photophysical Properties. Molecules. [Link]

  • Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. Molecules. [Link]

  • Novel Zinc(II) Complexes of Heterocyclic Ligands as Antimicrobial Agents: Synthesis, Characterisation, and Antimicrobial Studies. Bioinorganic Chemistry and Applications. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and characterization of mixed ligand complexes of Zn(II) and Co(II) with amino acids. Journal of Chemical Sciences. [Link]

  • Novel imidazole derivatives.
  • An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Scientific Reports. [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules. [Link]

  • One-pot synthesis of 2,4,5-tri-substituted-1H-imidazoles promoted by trichloromelamine. Current Chemistry Letters. [Link]

  • Synthesis of 1-Heptyl-2,4,5-trimethyl-1H-imidazole. PrepChem.com. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. IP.com. [Link]

  • PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Rasayan Journal of Chemistry. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

  • Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Oriental Journal of Chemistry. [Link]

  • Synthesis of 2,4(5)-Bis(hydroxymethy1)imidazoles and 2,4( 5). The Journal of Organic Chemistry. [Link]

Sources

reagents for methylating 2-aminomethyl-1,4,5-trimethylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Methylation Strategies for 2-Aminomethyl-1,4,5-trimethylimidazole

Abstract

This guide details the optimization of methylation protocols for 2-aminomethyl-1,4,5-trimethylimidazole , a sterically crowded heterocyclic amine. Unlike simple imidazoles, the 1,4,5-trimethyl substitution pattern provides unique steric shielding of the ring nitrogen (N3), significantly enhancing chemoselectivity for the exocyclic primary amine. This document outlines three distinct protocols to achieve controlled mono-methylation , di-methylation , or quaternization , supported by mechanistic rationale and reproducible experimental workflows.

Substrate Analysis & Chemoselectivity

The substrate, 2-aminomethyl-1,4,5-trimethylimidazole, presents two potential nucleophilic sites: the imidazole ring nitrogen (N3) and the exocyclic primary amine (


).
  • Site A (Exocyclic Amine): Highly nucleophilic, unhindered, and basic (

    
    ). This is the kinetic target for alkylation.
    
  • Site B (Ring Nitrogen N3): While inherently nucleophilic, the N3 position in this specific scaffold is flanked by the bulky 2-aminomethyl group and the 4-methyl group. This "buttressing effect" severely retards alkylation at the ring nitrogen, allowing for high-yielding selective alkylation of the exocyclic amine without the need for N-protection strategies often required for less substituted imidazoles.

Reagent Selection Matrix

Select the appropriate reagent system based on the desired degree of methylation.

Target ProductStructureRecommended Reagent SystemMechanismKey Advantage
Mono-methyl

Formaldehyde (1 eq) / NaBH

Reductive AminationStops selectively at secondary amine; avoids over-alkylation.
Di-methyl

Formaldehyde (excess) / Formic Acid Eschweiler-ClarkeSelf-limiting; will not quaternize; robust and scalable.
Quaternary Salt

Methyl Iodide (excess) / K

CO

S

2 Substitution
"Brute force" exhaustive methylation; high atom economy.

Experimental Protocols

Protocol A: Controlled Mono-methylation (Reductive Amination)

Target: Secondary Amine (


)
Rationale: Direct alkylation with methyl halides is difficult to stop at the mono-stage. Reductive amination using sodium borohydride (

) allows for the isolation of the secondary amine by controlling the stoichiometry of the imine intermediate.

Reagents:

  • Substrate: 2-aminomethyl-1,4,5-trimethylimidazole (10 mmol)

  • Paraformaldehyde (10 mmol, 1.0 eq) or 37% Aqueous Formaldehyde

  • Sodium Borohydride (

    
    ) (15 mmol, 1.5 eq)
    
  • Solvent: Methanol (

    
    ), anhydrous
    

Procedure:

  • Imine Formation: Dissolve the substrate (10 mmol) in anhydrous MeOH (30 mL). Add paraformaldehyde (10 mmol). Stir at room temperature for 2 hours. Note: The solution may become slightly warm as the hemiaminal forms.

  • Reduction: Cool the solution to 0°C. Add

    
     (15 mmol) portion-wise over 15 minutes to control hydrogen evolution.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (DCM/MeOH/

    
     90:9:1).
    
  • Quench: Quench carefully with water (5 mL), then adjust pH to ~2 with 1M HCl to decompose excess borohydride.

  • Workup: Basify to pH >12 with NaOH. Extract with DCM (

    
    ). Dry organic layer over 
    
    
    
    and concentrate.
  • Purification: If necessary, purify via flash chromatography on silica gel.

Protocol B: Selective Di-methylation (Eschweiler-Clarke)

Target: Tertiary Amine (


)
Rationale: The Eschweiler-Clarke reaction is the industry standard for generating dimethylamines. It is chemically impossible for this reaction to produce quaternary ammonium salts, ensuring high purity of the tertiary amine.

Reagents:

  • Substrate (10 mmol)

  • Formaldehyde (37% aq.[1] solution, 50 mmol, 5 eq)

  • Formic Acid (98%, 50 mmol, 5 eq)

Procedure:

  • Mixing: In a round-bottom flask equipped with a reflux condenser, mix the substrate with formic acid. Caution: Exothermic acid-base reaction.

  • Addition: Add formaldehyde solution.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 8–12 hours.

    
     evolution indicates the reaction is progressing.[2]
    
  • Workup: Cool to room temperature. Add 4M HCl (10 mL) and remove volatiles under reduced pressure to remove excess formaldehyde/formic acid.

  • Isolation: Dissolve residue in water, basify with solid KOH to pH 14, and extract with diethyl ether or DCM.

  • Yield: Typically >90% purity without chromatography.

Protocol C: Exhaustive Methylation (Quaternization)

Target: Quaternary Ammonium Salt (


)
Rationale: Methyl iodide is a potent electrophile. In the presence of a base, it will exhaustively alkylate the amine.

Reagents:

  • Substrate (10 mmol)

  • Methyl Iodide (

    
    ) (40 mmol, 4 eq)
    
  • Potassium Carbonate (

    
    ) (20 mmol)
    
  • Solvent: Acetonitrile (

    
    )
    

Procedure:

  • Setup: Dissolve substrate in MeCN (50 mL). Add

    
    .
    
  • Addition: Add MeI dropwise at 0°C. Caution: MeI is highly toxic and volatile.

  • Reaction: Stir at room temperature for 12 hours. A white precipitate (the quaternary salt) often forms.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. The product is usually an iodide salt.

  • Ion Exchange (Optional): If a specific counter-ion is required (e.g., chloride), pass through an ion-exchange resin (e.g., Amberlite IRA-400 Cl form).

Visualizing the Chemistry

Figure 1: Reaction Decision Tree

Caption: Flowchart for selecting the optimal methylation protocol based on the desired end-product.

MethylationStrategy Start Substrate: 2-aminomethyl-1,4,5-trimethylimidazole Decision Desired Product? Start->Decision Mono Mono-methyl amine (-NHMe) Decision->Mono Secondary Di Di-methyl amine (-NMe2) Decision->Di Tertiary Quat Quaternary Ammonium (-NMe3+) Decision->Quat Quaternary Method1 Protocol A: Reductive Amination (HCHO / NaBH4) Mono->Method1 Controlled Method2 Protocol B: Eschweiler-Clarke (HCHO / HCOOH) Di->Method2 Self-Limiting Method3 Protocol C: Exhaustive Alkylation (MeI / Base) Quat->Method3 Exhaustive

Figure 2: Mechanism of Eschweiler-Clarke Selectivity

Caption: Mechanism showing why Eschweiler-Clarke stops at the tertiary amine, preventing quaternization.[3]

ECMechanism Step1 Primary Amine (R-NH2) Step2 Imine Formation (R-N=CH2) Step1->Step2 + HCHO Step3 Reduction by HCOOH (Hydride Transfer) Step2->Step3 Step4 Secondary Amine (R-NHMe) Step3->Step4 - CO2 Step5 Iminium Ion (R-N+(Me)=CH2) Step4->Step5 + HCHO Step6 Tertiary Amine (R-NMe2) Step5->Step6 + HCOOH - CO2 Block NO Quaternization (Cannot form iminium) Step6->Block Stops here

References

  • Eschweiler-Clarke Reaction Overview

    • Source: Wikipedia (Verified General Mechanism)
    • Relevance: Establishes the mechanism for selective dimethylation without quaterniz
    • URL:[Link][3][4]

  • Reductive Amination Protocols: Source: Sigma-Aldrich Application Note Relevance: Provides standard stoichiometry for controlling mono-methyl
  • Selective N-Monomethylation of Primary Amines

    • Source: RSC Advances / PubMed
    • Relevance: Discusses the challenges of preventing over-alkylation and the utility of reductive methods.
    • URL:[Link]

  • Synthesis of 1-Methylimidazole (Analogous Chemistry)

Sources

Application Note: Synthesis and Validation Protocols for Imidazole-Based PARP-1 Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Scaffold Design

Poly(ADP-ribose) polymerase-1 (PARP-1) plays a critical role in the cellular DNA damage response, specifically in the detection and repair of single-strand breaks (SSBs)[1]. When PARP-1 is inhibited, these SSBs remain unrepaired and degenerate into highly toxic double-strand breaks (DSBs) during DNA replication[1]. In cells harboring homologous recombination repair (HRR) deficiencies—such as those with BRCA1 or BRCA2 mutations—this mechanism induces targeted cell death, a paradigm known as synthetic lethality[2][3].

The rational design of PARP-1 inhibitors relies heavily on mimicking the natural substrate, nicotinamide adenine dinucleotide (NAD+). The benzimidazole-4-carboxamide and 1H-thieno[3,4-d]imidazole-4-carboxamide scaffolds are highly privileged structures in this domain[3][4]. The carboxamide group acts as an essential isostere for the nicotinamide moiety of NAD+, forming critical hydrogen bonds within the catalytic domain of PARP-1[4]. Concurrently, the imidazole or benzimidazole core provides necessary


-stacking interactions within the adenosine-binding pocket, resulting in low-nanomolar binding affinities and enhanced allosteric trapping of the PARP-DNA complex[3][5]. Veliparib (ABT-888) serves as the foundational clinical example of a highly potent, benzimidazole-based PARP inhibitor[6][7].

PARP_Pathway SSB Single-Strand Break PARP1 PARP-1 Activation SSB->PARP1 Recruits Trapping PARP-DNA Trapping PARP1->Trapping Inhibited by Inhibitor Imidazole PARP Inhibitor Inhibitor->Trapping Binds NAD+ pocket DSB Double-Strand Break Trapping->DSB Replication collapse HR_Deficient BRCA-Deficient Cell DSB->HR_Deficient Unrepaired in Apoptosis Synthetic Lethality HR_Deficient->Apoptosis Triggers

Caption: Mechanism of synthetic lethality via PARP-1 trapping by imidazole-based inhibitors.

Synthetic Methodologies

The synthesis of imidazole-based PARP inhibitors requires strict control over regioselectivity, intermediate stability, and functional group tolerance[6]. The following protocol details the convergent synthesis of the benzimidazole-4-carboxamide core, a universal intermediate for veliparib analogs[6][8].

Protocol A: Convergent Synthesis of the Benzimidazole-4-Carboxamide Core

Step 1: Amide Coupling (Schiff Base / Amide Intermediate Formation) Causality: Pyridine is utilized not just as a base to neutralize HCl generated from the acyl chloride, but also to prevent premature, uncontrolled cyclization which can lead to insoluble polymeric byproducts[8].

  • Dissolve methyl 2,3-diaminobenzoate (1.0 eq) in anhydrous dichloromethane (DCM) and pyridine (2.0 eq) under a dry nitrogen atmosphere[8].

  • Cool the reaction vessel to 0 °C. Slowly add the chosen substituted benzoyl chloride or aliphatic acyl chloride (1.05 eq) dropwise to control the highly exothermic acylation[8].

  • Stir the mixture at room temperature for 4 hours. Monitor reaction completion via LC-MS.

  • Evaporate the solvent under reduced pressure to yield the crude mixture of the mono-acylated intermediate[8].

Step 2: Acid-Catalyzed Cyclization Causality: Methanesulfonic acid (MeSO


H) is selected as a strong, non-nucleophilic acid that effectively drives the dehydration of the intermediate to close the imidazole ring without participating in destructive side reactions[8].
  • Dissolve the crude intermediate in anhydrous methanol[8].

  • Add methanesulfonic acid (0.5 eq) and heat the reaction mixture to reflux (approx. 65 °C) for 12 hours[8].

  • Cool to room temperature, neutralize carefully with saturated aqueous NaHCO

    
    , and extract with ethyl acetate.
    
  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate to afford the benzimidazole methyl ester[8].

Step 3: Ester-to-Amide Conversion Causality: The methyl ester must be converted to a primary carboxamide to successfully mimic the nicotinamide pharmacophore[4]. Using a saturated solution of ammonia in methanol ensures complete aminolysis while avoiding the hydrolysis that aqueous ammonium hydroxide might cause, which would yield an inactive carboxylic acid byproduct[6].

  • Suspend the benzimidazole methyl ester in a 7N solution of ammonia in methanol[6][8].

  • Stir in a sealed pressure vessel at 50 °C for 24 hours[8].

  • Cool the vessel, carefully vent the excess ammonia gas, and concentrate the mixture.

  • Purify the resulting benzimidazole-4-carboxamide intermediate via flash chromatography (Silica gel, DCM:MeOH gradient)[8]. Validate purity (>99%) using

    
    H-NMR and HRMS[4].
    

Synthesis_Workflow Diamino Methyl 2,3-diaminobenzoate Coupling Amide Coupling Diamino->Coupling Cyclization Acid Cyclization Coupling->Cyclization Schiff Base Amidation Ester-to-Amide Cyclization->Amidation Benzimidazole Ester QC QC & Purification Amidation->QC Crude Product API Target Intermediate QC->API >99% Purity

Caption: Convergent synthetic workflow for benzimidazole-4-carboxamide intermediates.

Experimental Workflows & Assays

To validate the synthesized intermediates, a self-validating chemiluminescent PARP-1 enzyme assay must be employed to confirm target engagement and establish IC


 values.
Protocol B: Chemiluminescent PARP-1 Enzyme Inhibition Assay

Causality: This cell-free assay utilizes biotinylated NAD+ to quantify PARP-1 activity. Active PARP-1 incorporates biotinylated ADP-ribose onto immobilized histone proteins. Streptavidin-HRP is then used to generate a chemiluminescent signal proportional to enzyme activity, providing a highly sensitive, self-validating readout of inhibitor efficacy without interference from cellular permeability factors[2].

  • Plate Preparation: Coat a 96-well microtiter plate with histone substrate and incubate overnight at 4 °C[2].

  • Blocking: Wash the plate three times with PBS-T (Phosphate Buffered Saline with 0.1% Tween-20) and block with 5% BSA in PBS-T for 1 hour to prevent non-specific binding.

  • Reaction Assembly: Prepare a reaction buffer (Tris-HCl, pH 8.0) containing NAD+, biotinylated NAD+, activated DNA, and purified PARP-1 enzyme[2].

  • Inhibitor Addition: Add the synthesized benzimidazole-4-carboxamide intermediates at varying concentrations (e.g., 0.1 nM to 10 μM) in duplicate[2]. Include Veliparib (ABT-888) as a positive control[7].

  • Incubation: Incubate the plate at room temperature for exactly 1 hour to allow the enzymatic reaction to proceed[2].

  • Detection: Wash the wells thoroughly and add Streptavidin-HRP. Incubate for 30 minutes.

  • Quantification: Add the chemiluminescent substrate and immediately read the luminescence using a microplate reader. Calculate the IC

    
     using a 4-parameter logistic curve fit[2].
    

Quantitative Data & SAR Summaries

Structural modifications on the imidazole/benzimidazole core significantly impact PARP-1 inhibitory potency. The table below summarizes the structure-activity relationship (SAR) data for various validated inhibitors and synthesized intermediates.

Compound / ScaffoldStructural FeaturePARP-1 IC

(nM)
Reference Model
Veliparib (ABT-888) Benzimidazole-4-carboxamide core3.3 - 5.2Positive Control[7]
Compound 5cj Pyrrolidine-substituted benzimidazole3.9[4]
Olaparib (AZD2281) Phthalazinone core (Non-imidazole)5.0Clinical Reference[8]
Compound 12 Fluoroethoxy-substituted benzimidazole6.3[8]
Compound 16l 1H-thieno[3,4-d]imidazole-4-carboxamide~10.0[3]

References

  • Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC Source: nih.gov URL:[Link][8]

  • Synthesis of Some Benzimidazole-derived Molecules and their Effects on PARP-1 Activity and MDA-MB-231, MDA-MB-436, MDA-MB-468 Breast Cancer Cell Viability Source: researchgate.net URL:[Link][1]

  • Process Development for ABT-472, a Benzimidazole PARP Inhibitor Source: acs.org URL:[Link][6]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity Source: nih.gov URL:[Link][2]

  • Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer Source: mdpi.com URL:[Link][4]

  • Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition Source: nih.gov URL:[Link][7]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold Source: nih.gov URL:[Link][3]

  • Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks Source: portlandpress.com URL:[Link][5]

Sources

reaction conditions for coupling methylamine with trimethylimidazole aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reductive Amination for Coupling Methylamine with Trimethylimidazole Aldehydes

Introduction & Scientific Context

The synthesis of highly substituted imidazole derivatives is a critical pathway in modern drug discovery. Imidazole-based scaffolds are prevalent in the development of biologically active compounds, including orally available spirodiketopiperazine-based CCR5 antagonists[1] and farnesyltransferase inhibitors such as Tipifarnib analogs used in anti-Chagas disease research[2].

Coupling trimethylimidazole carboxaldehydes (e.g., 1,4,5-trimethylimidazole-2-carboxaldehyde) with methylamine via reductive amination is the most robust method to access (trimethylimidazolyl)-N-methylmethanamine derivatives. As a Senior Application Scientist, I have designed this protocol to be a self-validating system, ensuring that researchers can achieve high yields while mitigating common pitfalls such as over-reduction or incomplete imine condensation.

Mechanistic Causality & Experimental Design

Reductive amination is a cascade reaction consisting of two distinct phases: the condensation of the aldehyde and amine to form a transient imine (Schiff base), followed by the chemoselective hydride reduction of the imine to the secondary amine.

  • Amine Source Causality: Methylamine is a highly volatile gas at room temperature. Utilizing a commercially available solution (e.g., 2.0 M in THF) or generating it in situ from methylamine hydrochloride and a non-nucleophilic base (like DIPEA) prevents evaporative loss and ensures precise stoichiometric control.

  • Reducing Agent Causality: Sodium triacetoxyborohydride (STAB, NaB(OAc)₃) is selected as the optimal hydride source. Unlike Sodium borohydride (NaBH₄), which aggressively and indiscriminately reduces unreacted aldehydes directly to primary alcohols, STAB exhibits high chemoselectivity for imines[3]. Furthermore, STAB avoids the severe toxicity and potential hydrogen cyanide gas generation associated with Sodium cyanoborohydride (NaBH₃CN).

  • Solvent & pH Causality: 1,2-Dichloroethane (DCE) is the preferred solvent. The slightly acidic nature of STAB facilitates the activation of the imine without requiring exogenous acid (such as acetic acid). This is highly advantageous because the basic nitrogen atoms on the trimethylimidazole ring can buffer the reaction; adding excess acid often stalls the initial imine formation.

Mechanism A Trimethylimidazole Aldehyde + Methylamine B Nucleophilic Attack (Carbinolamine Intermediate) A->B Solvent (DCE) C Dehydration (Imine / Schiff Base) B->C -H2O D Hydride Reduction (NaB(OAc)3) C->D Chemoselective Reduction E (Trimethylimidazolyl)-N-methylmethanamine (Target Product) D->E Basic Quench

Mechanistic pathway of reductive amination of trimethylimidazole aldehyde.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions, quantitatively validating the choice of STAB in DCE over alternative methodologies.

SolventAmine SourceReducing AgentAdditiveConversion (%)Isolated Yield (%)
MeOHCH₃NH₂ (33% in EtOH)NaBH₄None>9562 (High alcohol byproduct)
THFCH₃NH₂ (2.0 M in THF)NaBH₃CNAcOH (1.0 eq)>9578
DCMCH₃NH₂·HCl + DIPEANaB(OAc)₃None>9585
DCE CH₃NH₂ (2.0 M in THF) NaB(OAc)₃ None >99 92

Table 1: Optimization of reductive amination conditions for trimethylimidazole carboxaldehyde (1.0 mmol scale, 25 °C).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating workflow. Built-in analytical checkpoints ensure the imine intermediate is fully formed before the reduction phase is initiated, preventing the accumulation of unwanted byproducts.

Materials Required:

  • Trimethylimidazole carboxaldehyde (1.0 equiv, 1.0 mmol)

  • Methylamine (2.0 M solution in THF, 1.5 equiv, 1.5 mmol)

  • Sodium triacetoxyborohydride (STAB, 1.5 equiv, 1.5 mmol)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄

Procedure:

  • Imine Condensation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and an argon atmosphere, dissolve trimethylimidazole carboxaldehyde (1.0 mmol) in anhydrous DCE (5.0 mL).

  • Amine Addition: Add the methylamine solution (0.75 mL of 2.0 M in THF) dropwise at room temperature (25 °C). Stir the mixture vigorously for 2 hours.

    • Validation Checkpoint 1: Monitor the reaction by LC-MS or TLC (DCM:MeOH 9:1). Proceed to the next step only when the aldehyde peak has completely disappeared, replaced by the imine mass[M+H]⁺.

  • Hydride Reduction: Upon confirmed imine formation, add STAB (318 mg, 1.5 mmol) in one single portion. The reaction may be slightly exothermic; maintain the flask at room temperature using a ambient water bath if necessary. Stir for 12–16 hours.

    • Validation Checkpoint 2: LC-MS analysis should indicate the complete conversion of the imine intermediate to the secondary amine.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL).

    • Causality: The basic quench serves a dual purpose: it neutralizes the acetic acid generated from the STAB reagent and ensures that both the basic imidazole ring and the newly formed secondary amine are fully deprotonated, driving them into the organic phase.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution from 100% DCM to 90:10 DCM:MeOH (containing 1% NH₄OH to prevent streaking of the basic amine) to afford the pure target compound.

Workflow S1 1. Imine Condensation Mix Aldehyde + MeNH2 in DCE (rt, 2h) S2 2. Hydride Reduction Add NaB(OAc)3 (rt, 12-16h) S1->S2 LC-MS Check S3 3. Quench & Extract Sat. NaHCO3 Extract with DCM S2->S3 Complete Conversion S4 4. Purification Flash Chromatography (DCM:MeOH) S3->S4 Organic Phase

Step-by-step experimental workflow for the reductive amination protocol.

References

  • Microbial activity of some heterocyclic Schiff bases and metal complexes: A review - ResearchGate. 3

  • Discovery of orally available spirodiketopiperazine-based CCR5 antagonists - NIH PubMed Central. 1

  • Second Generation Analogs of the Cancer Drug Clinical Candidate Tipifarnib for Anti-Chagas Disease Drug Discovery - NIH PubMed Central. 2

Sources

Application Note: Trimethylimidazole Amines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Privileged Scaffolds for Kinase Inhibition and GPCR Ligand Design

Executive Summary

Trimethylimidazole amines—specifically isomers such as 4-amino-1,2,5-trimethylimidazole —represent a specialized class of heterocyclic building blocks.[1][2][3][4] Unlike simple anilines or aliphatic amines, these scaffolds offer a unique combination of high electron density , amphoteric solubility , and defined steric bulk provided by the three methyl groups.[1]

In medicinal chemistry, this moiety is increasingly utilized to:

  • Mimic Adenine in Kinase Inhibitors: The imidazole nitrogen pair serves as a bidentate hydrogen bond acceptor/donor system for the ATP hinge region.

  • Bioisostere for Guanidines: The electron-rich system mimics the charge delocalization of guanidines (e.g., in alpha-adrenergic ligands) without the high basicity (pKa ~13) that often limits oral bioavailability.

  • Block Metabolic Hotspots: The methyl groups at positions 1, 2, and 5 block oxidative metabolism (CYP450) at the otherwise vulnerable imidazole carbon atoms.[1]

Chemical Profile & Stability[5][6][7][8][9]

Physicochemical Properties

The trimethyl-aminoimidazole scaffold exhibits unique acid-base behavior compared to standard anilines.[2][3][4]

PropertyValue (Approx.)Note
pKa (Ring N3) 7.5 – 8.2Elevated by electron-donating methyl groups (vs. 6.9 for imidazole).[2][3][4]
pKa (Exocyclic -NH2) 5.5 – 6.0Higher than typical anilines due to the electron-rich heteroaromatic ring.[2][3][4]
LogP 0.8 – 1.2Moderate lipophilicity; ideal for CNS penetration and oral absorption.[2]
H-Bond Donors 1 (Exocyclic -NH2)Critical for carbonyl interactions in binding pockets.[2][3][4]
H-Bond Acceptors 1 (Ring N3)Critical for backbone NH interactions.[2][3][4]
Stability Warning (Critical)

Oxidative Instability: Free base aminoimidazoles are electron-rich and prone to rapid oxidative polymerization upon exposure to air, often turning from white/pale yellow to dark brown tars within hours.[2][3]

  • Handling Protocol: Always isolate and store these compounds as their mineral acid salts (HCl or H₂SO₄).[2][3]

  • Reaction Conditions: Perform all coupling reactions under an inert atmosphere (N₂ or Ar).

Experimental Protocols

Protocol A: Synthesis of 4-Amino-1,2,5-trimethylimidazole Hydrochloride

Rationale: Direct nitration of 1,2,5-trimethylimidazole followed by reduction is the most scalable route.[1][2] The HCl salt isolation step is mandatory for stability.

Reagents:

  • 1,2,5-Trimethyl-4-nitroimidazole (Precursor)[1][2][3]

  • 10% Palladium on Carbon (Pd/C)[3]

  • Methanol (Anhydrous)[3]

  • Hydrogen Gas (Balloon or Hydrogenator)[3]

  • HCl in Dioxane (4M)[3]

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 1,2,5-trimethyl-4-nitroimidazole (10 mmol, 1.55 g) in Methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (150 mg, 10 wt%) under a nitrogen stream.[1][2] Caution: Pd/C is pyrophoric; keep wet with solvent.[1][2][3]

  • Hydrogenation: Purge the vessel with H₂ gas three times. Stir vigorously under H₂ atmosphere (1 atm balloon is sufficient) at Room Temperature (RT) for 4–6 hours.

    • Monitoring: Monitor by TLC (DCM/MeOH 9:1). The starting nitro compound (UV active) should disappear; the amine product will stain predominantly with Ninhydrin.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol (20 mL).

  • Salt Formation (Critical): Immediately cool the filtrate to 0°C. Add 4M HCl in Dioxane (3.0 mL, 12 mmol) dropwise.

  • Isolation: Concentrate the solution in vacuo until a precipitate forms. Add cold Diethyl Ether (50 mL) to triturate the solid. Filter the white crystalline solid.

  • Storage: Store 4-amino-1,2,5-trimethylimidazole dihydrochloride at -20°C under argon.

Protocol B: Amide Coupling (Kinase Hinge Binder Synthesis)

Rationale: Coupling the aminoimidazole to a carboxylic acid creates a "hinge binder" motif common in kinase inhibitors (e.g., p38 MAP kinase).

Reagents:

  • 4-Amino-1,2,5-trimethylimidazole[1][2][3][4] · 2HCl (from Protocol A)[3]

  • Aryl Carboxylic Acid (e.g., 3-chlorobenzoic acid)[1][2][3][4]

  • HATU (Coupling Agent)[3]

  • DIPEA (Base)[3]

  • DMF (Anhydrous)[3]

Step-by-Step Methodology:

  • Dissolution: In a dry vial, dissolve the Aryl Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration). Stir for 10 mins to activate the acid.

  • Free Base Liberation (In Situ): Add the Aminoimidazole · 2HCl salt (1.0 eq) to the reaction vessel. Immediately add DIPEA (3.5 eq).[3]

    • Note: You need 2 eq of base to neutralize the HCl salts and 1+ eq to drive the reaction.

  • Reaction: Stir at RT for 12–16 hours under N₂.

  • Workup: Dilute with EtOAc. Wash with sat.[2] NaHCO₃ (2x) and Brine (1x).[3]

    • Troubleshooting: If the product is water-soluble (due to the imidazole), use DCM/Isopropanol (3:1) for extraction.[2][3][5]

  • Purification: Flash chromatography (DCM -> 10% MeOH/DCM).

Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

The trimethylimidazole amine scaffold is an excellent mimetic for the adenine ring of ATP.

  • Mechanism: The amide carbonyl (formed in Protocol B) accepts a hydrogen bond from the kinase backbone NH. The imidazole N3 nitrogen accepts a hydrogen bond from the backbone NH (or donates if protonated, though usually it acts as an acceptor in neutral form).

  • Selectivity: The methyl groups provide hydrophobic contacts within the "gatekeeper" region, potentially improving selectivity over other kinases.[1]

Alpha-Adrenergic Agonists

Structurally similar to Clonidine (an imidazoline), the amino-trimethylimidazole scaffold can target


-adrenergic receptors.[2][3][4]
  • SAR Insight: The 1,2,5-trimethyl pattern restricts rotation, locking the phenyl ring (if coupled) into a perpendicular conformation required for receptor activation.[1]

Visualizations & Logic Pathways

Synthesis & Application Workflow

The following diagram illustrates the critical path from precursor to active pharmaceutical ingredient (API) candidate.

SynthesisWorkflow Nitro 1,2,5-Trimethyl- 4-nitroimidazole Reduction Reduction (H2, Pd/C) Nitro->Reduction AmineBase Free Amine (Unstable Intermediate) Reduction->AmineBase Rapid Workup AmineBase->AmineBase Oxidation (Avoid!) Salt Amine . 2HCl Salt (Stable Solid) AmineBase->Salt HCl/Dioxane (Stabilization) Coupling Amide Coupling (HATU, R-COOH) Salt->Coupling DIPEA (In situ release) Drug Kinase Inhibitor Candidate Coupling->Drug

Caption: Figure 1. Synthesis workflow emphasizing the critical stabilization of the amino intermediate as a hydrochloride salt.

Kinase Hinge Binding Mode

This diagram visualizes how the scaffold interacts with the ATP binding pocket.

BindingMode BackboneNH Kinase Backbone NH (Met hinge) ImidN3 Imidazole N3 (Acceptor) BackboneNH->ImidN3 H-Bond BackboneCO Kinase Backbone C=O (Glu hinge) Gatekeeper Hydrophobic Gatekeeper AmideNH Amide NH (Donor) AmideNH->BackboneCO H-Bond Methyls Trimethyl Groups (Hydrophobic) Methyls->Gatekeeper Van der Waals

Caption: Figure 2. Pharmacophore mapping of the trimethylimidazole amine amide derivative within a generic kinase hinge region.

References

  • Synthesis of Aminoimidazoles via Nitro-Reduction

    • Source: BenchChem Application Notes.[2] "Protocols for the Reduction of Nitroimidazoles."

  • Kinase Inhibitor Hinge Binders

    • Title: "2-Aminoimidazoles in medicinal chemistry."[2][3]

    • Source: PubMed (Abstract 1.1).[2][3]

    • URL:[Link][3]

  • Stability of Amino Heterocycles

    • Title: "Pharmaceutical Salts: Optimization of Solubility and Stability."[2][6]

    • Source: American Pharmaceutical Review.[2]

    • URL:[Link][3]

  • General Imidazole Properties

    • Title: "1,2,4-Trimethyl-1H-imidazole | C6H10N2 | CID 14717865."[3][4]

    • Source: PubChem.[2]

    • URL:[Link][3]

Sources

Application Notes and Protocols for the Handling and Storage of Hygroscopic Imidazole Amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Imidazole amine salts are a critical class of compounds in pharmaceutical development, valued for their role as active pharmaceutical ingredients (APIs) and key intermediates. However, their inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents significant challenges.[1][2] Improper handling and storage can lead to a cascade of undesirable physical and chemical changes, compromising sample integrity, experimental reproducibility, and ultimately, the safety and efficacy of the final drug product.[3][4]

This guide provides a comprehensive framework for the proper handling and storage of hygroscopic imidazole amine salts. Moving beyond a simple list of procedures, it delves into the underlying scientific principles to empower researchers with the knowledge to make informed decisions. The protocols outlined herein are designed to be self-validating, ensuring the preservation of the material's quality and performance.

The Nature of Hygroscopicity in Imidazole Amine Salts

Hygroscopicity in these salts is primarily driven by the presence of the imidazole ring and the amine functional group, which can form hydrogen bonds with water molecules.[5] The salt form itself further enhances this tendency. This moisture absorption is not a benign process; it can initiate a series of detrimental events.

Physical Consequences of Moisture Absorption

The initial and most apparent consequence of moisture uptake is a change in the physical state of the material. What begins as a free-flowing powder can quickly become clumpy and caked, making accurate weighing and dispensing difficult.[1][6] In cases of extreme hygroscopicity, the salt may undergo deliquescence, where it absorbs enough water to dissolve completely.[6]

  • Impact on Formulation: Caking and clumping significantly affect the flowability of powders, which is a critical parameter in manufacturing processes like tablet compression and capsule filling.[7]

  • Analytical Challenges: The ingress of water can make it difficult to obtain an accurate mass of the active compound for analytical testing.[8]

Chemical Degradation Pathways

The presence of absorbed water can act as a solvent and a reactant, accelerating chemical degradation. For imidazole-containing compounds, several degradation pathways are of concern:

  • Hydrolysis: The carbamate moiety, if present in the molecule, is particularly susceptible to hydrolysis in the presence of water.[9]

  • Oxidation: Moisture can facilitate oxidative degradation of the imidazole ring.[9][10] Studies have shown that imidazole can be oxidized by various atmospheric species, and the presence of water can influence these reaction pathways.[10]

  • N-nitrosation: For secondary amine salts, there is a risk of forming N-nitroso derivatives, which are often potent carcinogens. This reaction can be accelerated in the presence of moisture and certain environmental contaminants.[11][12]

The following diagram illustrates the primary consequences of moisture absorption on imidazole amine salts.

HygroscopicSalt Hygroscopic Imidazole Amine Salt Moisture Atmospheric Moisture (H₂O) HygroscopicSalt->Moisture absorbs PhysicalChanges Physical Changes Moisture->PhysicalChanges ChemicalDegradation Chemical Degradation Moisture->ChemicalDegradation Caking Caking & Clumping PhysicalChanges->Caking Deliquescence Deliquescence PhysicalChanges->Deliquescence Hydrolysis Hydrolysis ChemicalDegradation->Hydrolysis Oxidation Oxidation ChemicalDegradation->Oxidation Nitrosation N-nitrosation ChemicalDegradation->Nitrosation LossOfPotency Loss of Potency & Altered Bioavailability ChemicalDegradation->LossOfPotency Flowability Poor Flowability Caking->Flowability Weighing Inaccurate Weighing Caking->Weighing Deliquescence->Weighing

Caption: Consequences of moisture absorption by hygroscopic imidazole amine salts.

Best Practices for Storage

The primary defense against the degradation of hygroscopic imidazole amine salts is a multi-layered approach to storage that minimizes exposure to atmospheric moisture.[13]

Controlled Environments

Maintaining a controlled low-humidity environment is paramount.[1] This can be achieved through several means:

  • Dehumidification Systems: For larger storage areas, active dehumidification systems that maintain a consistent low relative humidity (RH) are ideal.[1] A target of less than 40% RH is often recommended.[4]

  • Desiccators and Dry Cabinets: For laboratory-scale storage, desiccators containing an active desiccant are essential.[14] Specialized dry cabinets offer superior protection by maintaining ultra-low humidity levels.[1]

Appropriate Containers and Packaging

The choice of container is a critical barrier against moisture ingress.

  • Airtight Containers: Always store hygroscopic salts in tightly sealed, airtight containers.[6][13] Glass containers with secure closures are often preferred.

  • Moisture-Barrier Packaging: For long-term storage or shipment, multi-layered packaging with low moisture permeability is crucial.[15][16] Materials like aluminum foil, high-density polyethylene (HDPE), and specialized moisture-barrier bags (e.g., Mylar) are effective.[1][17]

  • Inclusion of Desiccants: Placing desiccant packets, such as silica gel or molecular sieves, inside the secondary packaging provides an additional layer of protection by absorbing any residual moisture.[1][18]

The following table summarizes recommended storage conditions.

Storage MethodKey FeaturesRecommended Relative Humidity (RH)Best For
Dehumidified Room Active humidity control for a large area.< 40%[4]Bulk material, long-term storage
Dry Cabinets Specialized enclosures with ultra-low humidity.[1]< 20%Highly sensitive materials, analytical standards
Desiccators Sealed containers with a drying agent.[14]Variable, depends on desiccantDaily use, short-term storage
Airtight Containers with Desiccant Packets Tightly sealed primary container with internal desiccant.[1][13]As low as possibleSmall quantities, transport

Protocols for Handling

Safe and effective handling of hygroscopic imidazole amine salts requires meticulous attention to detail to minimize atmospheric exposure.

Personal Protective Equipment (PPE)

Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[19][20] For powdered materials, handling should be done in a manner that avoids generating dust.[21]

Controlled Weighing Environments

Weighing should be performed in a controlled environment to prevent moisture uptake during the process.

  • Glove Boxes: For highly hygroscopic or sensitive materials, weighing inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) is the gold standard.[6]

  • Ventilated Balance Enclosures: If a glove box is not available, a ventilated balance enclosure or a fume hood can help to minimize air currents and exposure.[21]

Protocol for Aliquoting and Weighing

This protocol is designed to minimize exposure time and ensure accuracy.

  • Preparation:

    • Allow the sealed container of the hygroscopic salt to equilibrate to the ambient temperature of the weighing area for at least 30 minutes before opening. This prevents condensation from forming on the cold powder.

    • Prepare all necessary tools (spatulas, weighing paper/boats, receiving vials) in advance.

    • If using a desiccator, ensure the desiccant is active (e.g., blue for silica gel).

  • Weighing:

    • Minimize the time the primary container is open.[6]

    • Open the container in a low-humidity environment (e.g., inside a fume hood or near a dehumidifier).

    • Quickly transfer the approximate amount of material needed to a pre-tared weighing vessel.

    • Immediately and securely reseal the primary container.

    • Record the weight.

  • Post-Weighing:

    • Promptly transfer the weighed material to its final container (e.g., reaction vessel, sample vial) and seal it.

    • Return the primary container to its proper storage location.

    • Thoroughly clean all surfaces to remove any residual powder.[19]

The workflow for handling these salts is depicted below.

Start Start: Need to Weigh Hygroscopic Salt Equilibrate Equilibrate Container to Room Temperature Start->Equilibrate Prepare Prepare Weighing Area & Tools Equilibrate->Prepare OpenContainer Open Container in Low-Humidity Environment Prepare->OpenContainer Weigh Quickly Weigh Required Amount OpenContainer->Weigh Minimize open time Reseal Immediately Reseal Primary Container Weigh->Reseal Transfer Transfer Weighed Sample to Final Vessel Reseal->Transfer Store Return Primary Container to Proper Storage Transfer->Store Clean Clean Work Area Store->Clean End End Clean->End

Caption: Experimental workflow for weighing hygroscopic imidazole amine salts.

Quality Control and Stability Testing

Regularly assessing the quality of hygroscopic imidazole amine salts is crucial to ensure their suitability for use.

Visual Inspection

A simple visual inspection can be a first indicator of moisture absorption. Look for:

  • Caking or clumping: The powder is no longer free-flowing.[6]

  • Change in color or appearance: This could indicate chemical degradation.

  • Deliquescence: The solid has partially or completely turned into a liquid.[6]

Water Content Determination

Quantitative measurement of water content is essential for quality control.

  • Karl Fischer Titration: This is the gold standard for accurately determining water content in pharmaceutical materials.[8]

  • Loss on Drying (LOD): This gravimetric method involves drying the sample and measuring the weight loss.[8][22] However, it is less specific than Karl Fischer titration as it also measures other volatile components.

  • Near-Infrared (NIR) Spectroscopy: A rapid and non-destructive technique that can be calibrated to determine moisture content.[8][23]

Stability Studies

For long-term projects or when developing a drug product, formal stability studies are necessary. These studies evaluate the material's quality over time under various temperature and humidity conditions, as defined by guidelines from the International Council for Harmonisation (ICH).[24][25]

  • Long-Term Stability Testing: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[24]

  • Accelerated Stability Testing: Performed at elevated temperatures and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH) to predict the long-term stability profile.[7][24]

A summary of stability testing conditions is provided in the table below.

Study TypeTypical Conditions (Temperature / Relative Humidity)Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RHTo establish the re-test period or shelf life under recommended storage conditions.[26]
Intermediate 30°C ± 2°C / 65% RH ± 5% RHUsed if significant change occurs during accelerated testing.[24]
Accelerated 40°C ± 2°C / 75% RH ± 5% RHTo predict long-term stability and identify potential degradation products.[24]

Conclusion

The hygroscopic nature of imidazole amine salts demands a rigorous and scientifically grounded approach to their handling and storage. By understanding the mechanisms of moisture absorption and subsequent degradation, researchers can implement effective strategies to protect the integrity of these valuable compounds. Adherence to the protocols outlined in this guide—encompassing controlled environments, appropriate packaging, meticulous handling techniques, and robust quality control—will ensure the reliability of experimental data and contribute to the successful development of safe and effective pharmaceuticals.

References

  • Jalon. (2025, March 20). Exploring Various Desiccant Uses in Different Industries.
  • SMT Dry Cabinets. (2025, April 15).
  • Desiccants for Industrial Chemical shipping & storage containers. sorbeadindia.
  • Safety Storage Systems. (2024, August 1). 5 Safety Measures to Take When Handling Chemicals.
  • Desiccant Uses And Benefits Explained For 2025. silica-gel-desiccant.com.
  • Lim, S. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • Pharma Excipients. (2022, June 21).
  • ACS ES&T Air. (2024, May 9).
  • Pharma.Tips. (2025, December 27). How to Stabilize Tablets Containing Hygroscopic Ingredients.
  • BioProcess International. (2014, April 29). Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer.
  • FEFPEB.
  • Bondline. (2022, June 21). The Types and Uses of Desiccant in Businesses Who Package ESD Sensitive Products.
  • BenchChem. (2025). Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts.
  • Huang, Y., et al. (2019).
  • Cornell University. 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • TutorChase. How do you handle hygroscopic solutes in the lab?.
  • EMA. Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • EMA. (2023, July 13).
  • Packaging Materials.
  • De Dietrich. (2024, January 22). Handling Hazardous Bulk Solids and Powders: Safety First!.
  • Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed.
  • Coriolis Pharma. (2024, December 11).
  • ResearchGate. (2017, October). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control.
  • Ammonium-Induced Stabilization of Imidazoles in Aerosol Particles.
  • Stonehouse. (2019, March 15). EXPLAINED: Moisture Content Analysis using the Gravimetric Process.
  • PubMed. (2001, September 15). Moisture determination in hygroscopic drug substances by near infrared spectroscopy.
  • ResearchGate. (2023, January 27).
  • Hyttinen, N. (2023). The effect of atmospherically relevant aminium salts on water uptake.

Sources

Troubleshooting & Optimization

preventing streaking of imidazole derivatives on silica gel TLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. Ticket ID: #IMI-TLC-001 Subject: Resolution of Imidazole Derivative Streaking on Silica Gel Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Hello. I understand you are experiencing "comet-tailing" or streaking with imidazole derivatives. This is a classic issue in organic synthesis caused by the fundamental mismatch between your analyte's basicity and the stationary phase's acidity.

Below is a technical guide structured to troubleshoot this specific interaction, moving from mobile phase modification to stationary phase substitution.

Module 1: The Mechanism (Why is this happening?)

Q: My compound is pure by NMR, so why does it streak like a crude mixture?

A: The issue is not purity; it is acid-base chemistry occurring on the plate . Silica gel is not inert. The surface is covered in silanol groups (


).[1] While bulk silica is neutral, these surface silanols are weakly acidic, with a pKa ranging from 3.8 to 4.5  for isolated groups.

Imidazole derivatives are basic (pKa


 6.9–7.0). As your compound migrates, the basic nitrogen accepts a proton from the acidic silanol, forming an ionic bond (

). This interaction is much stronger than the hydrogen bonding used for separation, causing the compound to "drag" or streak rather than migrate as a tight band.

Visualizing the Interaction:

G Silanol Silica Surface (Acidic Silanol, pKa ~4) Interaction Ionic Drag (Streaking/Tailing) Silanol->Interaction Proton Transfer Blocked Blocked Sites (Sharp Spot) Silanol->Blocked Neutralized Imidazole Imidazole Analyte (Basic Nitrogen, pKa ~7) Imidazole->Interaction Binds to Blocked->Imidazole No Drag TEA Modifier (Triethylamine) TEA->Silanol Preferential Binding

Figure 1: Mechanism of amine streaking and the neutralizing effect of modifiers.

Module 2: Mobile Phase Optimization (The "First Line of Defense")

Q: What additives can I use to stop the streaking without changing my separation?

A: You must "basify" the mobile phase. This suppresses the ionization of the imidazole and blocks the active silanol sites. The two most effective additives are Triethylamine (TEA) and Ammonium Hydroxide (


) .
Protocol A: The Triethylamine (TEA) Method (Standard)

TEA is the industry standard because it is miscible with organic solvents and effectively competes for silanol sites.

  • Preparation: Add 0.5% to 1.0% (v/v) TEA to your solvent system.

    • Example: For 100 mL of 5% MeOH/DCM, add 0.5 mL of TEA.

  • Equilibration: Pour the solvent into the chamber and let it stand for 10 minutes. The TEA vapor helps neutralize the dry plate surface before the run begins.

  • Drying: After running the plate, dry it thoroughly with a heat gun. TEA has a high boiling point (

    
    ) and can mask UV absorption if not fully evaporated.
    
Protocol B: The Ammonia Method (For Very Polar Systems)

If you are using high percentages of Methanol (>10%), TEA may not be strong enough.

  • Preparation: Use 1%

    
      in the Methanol portion of your solvent.
    
    • Recipe: 90 mL DCM + 10 mL "Ammoniated Methanol" (MeOH containing 10%

      
      ).
      
  • Note: Ammonia is more volatile, so it evaporates quickly from the plate, interfering less with stains like Ninhydrin.

Comparison of Additives:

AdditiveRecommended Conc.ProsCons
Triethylamine (TEA) 0.1% – 1.0%Excellent spot sharpening; stable in non-polar solvents.Hard to remove (high B.P.); can darken Anisaldehyde/Vanillin stains.
Ammonia (

)
0.5% – 1.0%Volatile (leaves plate clean); good for very polar mixtures.Immiscible in Hexane/EtOAc; requires polar co-solvent (MeOH).
Diethylamine 0.5% – 1.0%Stronger base than TEA; sometimes effective if TEA fails.Stronger odor; harder to remove than Ammonia.

Module 3: Sample Preparation & Plate Treatment

Q: I added TEA, but it's still streaking. Is my sample the problem?

A: Yes, if your sample is a salt (e.g., Imidazole Hydrochloride), it will streak even with TEA. You are spotting a charged species directly onto the plate.

Troubleshooting Protocol:

  • The "Mini-Workup":

    • Take a small aliquot of your sample in a vial.

    • Add 2 drops of saturated

      
       or 1 drop of 
      
      
      
      .
    • Extract with EtOAc or DCM.[2]

    • Spot the organic layer onto the TLC plate.

  • Plate Pre-treatment (The "Dip"):

    • If the mobile phase additive isn't enough, the plate itself needs passivation.

    • Dip the entire TLC plate into a solution of 5% TEA in Methanol .

    • Dry the plate with a heat gun until no solvent remains.

    • Spot your sample and run in your standard solvent (with 0.5% TEA).

Module 4: Stationary Phase Alternatives

Q: Nothing is working on silica. What is the alternative?

A: If the acid-base interaction is too strong, you must switch the stationary phase.

Recommendation: Basic or Neutral Alumina Aluminum Oxide (Alumina) is available in basic pH grades (pH ~9-10). Since the surface is basic, it will not protonate your imidazole, eliminating the streaking mechanism entirely.

  • Usage: Buy "Alumina Basic" TLC plates.

  • Solvent: Use the same solvent system as silica, but expect the

    
     values to be higher (compounds move faster on Alumina). Reduce the polarity of your mobile phase (e.g., if using 5% MeOH/DCM on Silica, try 100% DCM or 1% MeOH/DCM on Alumina).
    

Summary Workflow

Follow this decision tree to resolve your streaking issue efficiently.

Workflow Start Start: Imidazole Streaking Step1 Add 1% TEA to Mobile Phase Start->Step1 Check1 Spot Sharp? Step1->Check1 Step2 Check Sample Form: Is it a salt (HCl, TFA)? Check1->Step2 No (Still Streaking) Success Resolution Achieved Check1->Success Yes Action2 Perform Mini-Base Wash (Free-base the sample) Step2->Action2 Yes Step3 Switch Stationary Phase: Use Basic Alumina Plates Step2->Step3 No (Already Free Base) Check2 Spot Sharp? Action2->Check2 Check2->Step3 No Check2->Success Yes

Figure 2: Troubleshooting decision tree for basic compound chromatography.

References

  • Reich, H. (n.d.). TLC - Thin Layer Chromatography.[2][3][4][5][6][7][8][9] University of Wisconsin-Madison. Retrieved from [Link]

  • Sorbent Technologies . (2023).[6] Flash Chromatography Basics & TLC Troubleshooting. Retrieved from [Link]

  • Phenomenex . (2020). Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Bitesize Bio . (2025).[9] Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

Sources

optimizing reductive amination of sterically hindered imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex heterocycle functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when attempting the reductive amination of sterically hindered imidazoles (e.g., 2-substituted or 4,5-disubstituted variants).

Unlike standard aliphatic amines, hindered imidazoles present a multi-variable optimization problem. This guide is designed to move you away from trial-and-error chemistry by establishing the mechanistic causality behind reaction failures and providing self-validating protocols to guarantee product formation.

Part 1: Diagnostic Center & Mechanistic Causality

Before troubleshooting, we must define why hindered imidazoles fail in standard reductive amination conditions. The failures are driven by three distinct mechanistic barriers:

  • Kinetic Stalling at the Carbinolamine Stage: Steric bulk adjacent to the nucleophilic nitrogen physically blocks the trajectory required for the dehydration of the carbinolamine intermediate. Consequently, the equilibrium heavily favors the starting materials, and any introduced hydride will prematurely reduce the carbonyl to an alcohol ()[1].

  • Transition Metal Poisoning: The unhindered basic nitrogen (N3) of the imidazole ring acts as a powerful ligand. It strongly coordinates to the empty d-orbitals of transition metals (e.g., Ir, Ru, Rh), instantly deactivating catalysts typically used in transfer hydrogenation ()[2].

  • pH Sensitivity (pKa Mismatch): The conjugate acid of imidazole has a pKa of ~7.0. If the reaction environment is too acidic (e.g., using NaBH₃CN at pH 3), the imidazole becomes >99% protonated, completely destroying its nucleophilicity.

Part 2: Interactive Troubleshooting Workflow

Use the following diagnostic logic tree to determine the correct intervention for your specific substrate.

ReductiveAminationWorkflow Start Sterically Hindered Imidazole + Carbonyl ImineCheck Does Imine Form? (LC-MS/NMR Check) Start->ImineCheck AddTi Add Ti(OiPr)4 (Force Dehydration) ImineCheck->AddTi No (Steric Block) Reduction Direct Reduction (NaBH(OAc)3 / DCE) ImineCheck->Reduction Yes Stepwise Stepwise Reduction (NaBH4 / MeOH) AddTi->Stepwise PoisonCheck Reaction Stalled? (Metal Poisoning) Stepwise->PoisonCheck Reduction->PoisonCheck Protect Protect Imidazole N-H (Trityl / Boc) PoisonCheck->Protect Yes (Coordination) OverAlk Over-Alkylation Observed? PoisonCheck->OverAlk No Protect->Start Retry OverAlk->AddTi Yes (Adjust Molar Ratio) Success Isolate Target Amine OverAlk->Success No

Logical workflow for troubleshooting sterically hindered imidazole reductive amination.

Part 3: Standard Operating Procedures (SOPs)

Do not proceed blindly. The following protocols are designed as self-validating systems , meaning you must analytically confirm the success of step one before initiating step two.

Protocol A: Ti(OiPr)₄-Mediated Stepwise Reductive Amination

Best for: Highly hindered 2-substituted imidazoles or bulky ketones.

  • Causality: Ti(OiPr)₄ acts as a dual-purpose reagent. As a Lewis acid, it increases the electrophilicity of the carbonyl. As a dehydrating agent, it irreversibly drives the equilibrium from the stalled carbinolamine to the titanium-imine complex, overcoming the steric activation barrier ()[3].

  • Imine Formation: Combine the hindered imidazole (1.0 eq) and carbonyl compound (1.1 eq) in anhydrous THF (0.2 M). Add Ti(OiPr)₄ (2.0 eq) dropwise at room temperature.

  • Self-Validation Step (Critical): Stir for 4–12 hours. Extract a 50 µL aliquot, quench with 100 µL of saturated NaHCO₃, extract with 200 µL EtOAc, and analyze via LC-MS. You must observe the complete disappearance of the M+18 carbinolamine mass and the appearance of the imine mass (M). Do not proceed until conversion is >95%.

  • Reduction: Cool the reaction to 0 °C. Add anhydrous MeOH (equal volume to THF) followed by NaBH₄ (1.5 eq) portion-wise. (Note: NaBH₄ is required here because the titanium-imine complex is too sterically encumbered for milder hydrides like NaBH(OAc)₃ to penetrate).

  • Quench & Workup: Add water dropwise until a white, granular precipitate of TiO₂ forms. Vigorously stir for 15 minutes to break up emulsions, then filter through a pad of Celite. Extract the filtrate, dry over Na₂SO₄, and concentrate.

Protocol B: Direct Reductive Amination with NaBH(OAc)₃

Best for: Moderately hindered imidazoles where imine formation is spontaneous but slow.

  • Causality: NaBH(OAc)₃ is a mild hydride source that selectively reduces protonated iminium ions over unreacted aldehydes/ketones. This prevents the premature reduction of the carbonyl to an alcohol, which is the primary failure mode in direct aminations ()[1].

  • Reagent Mixing: Combine the imidazole (1.0 eq) and carbonyl (1.05 eq) in 1,2-dichloroethane (DCE) (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq). (Caution: Do not exceed 1.0 eq. Over-acidification will fully protonate the imidazole, killing its nucleophilicity).

  • Hydride Addition: Add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Self-Validation Step: Stir at RT for 12 hours. Monitor by LC-MS. If the reaction stalls with unreacted carbonyl present, the steric hindrance is too high for direct amination. Pivot immediately to Protocol A.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry, and concentrate.

Part 4: Troubleshooting & FAQs

Q: Why am I recovering mostly the alcohol byproduct instead of my target amine? A: This is a kinetic mismatch. The reduction of the carbonyl by the hydride is occurring faster than the condensation step to form the imine ()[1]. Solution: Switch to the stepwise protocol (Protocol A). Do not introduce the reducing agent until LC-MS confirms 100% imine formation.

Q: My transition metal catalyst (Ir/Ru) is completely inactive when using an imidazole substrate. Why? A: The unhindered basic nitrogen (N3) of the imidazole ring acts as a powerful ligand, coordinating to the empty d-orbitals of the transition metal and poisoning the catalyst ()[2]. Solution: Abandon catalytic transfer hydrogenation. Use a stoichiometric boron-based hydride (NaBH(OAc)₃), or protect the imidazole nitrogen with a bulky group (e.g., Trityl) prior to the reaction.

Q: The reaction works, but I am seeing significant over-alkylation (tertiary amine formation). How do I control this? A: The secondary amine product is often more nucleophilic than the sterically hindered primary amine starting material, leading to a second rapid reductive amination cycle. Solution: Use a 1.5 to 2.0 molar excess of the primary amine to statistically outcompete the secondary amine, or strictly enforce Protocol A where the carbonyl is fully consumed before reduction begins.

Part 5: Quantitative Data & Reagent Selection Matrices

Use the following matrix to select the optimal reducing agent based on the specific steric and electronic profile of your imidazole substrate.

Reducing AgentImine FormationCarbonyl Reduction RiskMetal Poisoning RiskOptimal Substrate Profile
NaBH(OAc)₃ DirectLowNoneModerately hindered imidazoles; acid-tolerant substrates
NaBH₃CN Direct / StepwiseModerateNoneReactions requiring pH 3-4; acid-stable substrates
Ti(OiPr)₄ + NaBH₄ StepwiseLowNoneHighly hindered (e.g., 2,4,5-trisubstituted) imidazoles
Ir/Ru Catalysts DirectHighHigh Unhindered, non-coordinating amines

Part 6: References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990. URL: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. URL: [Link]

  • Ogo, S., et al. "Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions." Journal of Organic Chemistry (via NIH PMC), 2020. URL: [Link]

Sources

alternative reducing agents for imidazole imine reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center.

Ticket ID: IMID-RED-001 Subject: Alternative Reducing Agents for Imidazole Imine Reduction Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Strategic Overview

You are moving away from Sodium Cyanoborohydride (


) due to toxicity and waste disposal concerns.[1] This is a sound operational decision. However, working with imidazole-containing scaffolds introduces two specific chemical challenges that standard protocols often overlook:
  • Basicity & Proton Scavenging: The imidazole ring (

    
     for the conjugate acid) acts as an internal base. It can buffer the reaction mixture, preventing the protonation of the imine nitrogen required for reduction by milder hydride donors.
    
  • Boron Coordination: The

    
     nitrogen of the imidazole ring is an excellent ligand for boron. Post-reduction, this often leads to stable amine-borane adducts that mimic the product on TLC but ruin yield and purity during isolation.
    

This guide prioritizes Sodium Triacetoxyborohydride (STAB) as the primary alternative, with 2-Picoline Borane and Silanes as specific situational backups.

Module 1: Reagent Selection Matrix

Use this matrix to select the correct agent based on your substrate's sensitivity and your lab's constraints.

FeatureSodium Triacetoxyborohydride (STAB) 2-Picoline Borane (

)
Silanes (

/ TFA)
Role Primary Recommendation Green / Aqueous Alternative "Nuclear Option"
Selectivity Excellent (Imine > Aldehyde)ExcellentHigh (Ionic reduction)
Moisture Tolerance Low (Decomposes)High (Stable in

/MeOH)
Moderate
Acid Tolerance Moderate (Requires AcOH)HighRequires Strong Acid (TFA)
Toxicity LowLowLow
Key Risk Imidazole buffering stalls reaction.[2]Slower kinetics than STAB.Incompatible with acid-labile groups.
Decision Logic (Workflow)

ReagentSelection Start Start: Imidazole Imine Reduction AcidSensitive Is substrate Acid Sensitive? Start->AcidSensitive Aqueous Is solubility/Green Chem a priority? AcidSensitive->Aqueous No STAB Use STAB (Standard Protocol) AcidSensitive->STAB Yes (Mild AcOH) Steric Is the imine highly hindered? Aqueous->Steric No PicBorane Use 2-Picoline Borane Aqueous->PicBorane Yes (MeOH/H2O) Silane Use Et3SiH + TFA Steric->Silane No (Hard to reduce) Ti_STAB Use Ti(OiPr)4 + STAB Steric->Ti_STAB Yes

Figure 1: Decision tree for selecting the optimal reducing agent based on substrate properties.

Module 2: The Gold Standard – Sodium Triacetoxyborohydride (STAB)

STAB is the direct replacement for


. It is less toxic and allows for "one-pot" reductive amination because it reacts slowly with aldehydes, preferring the protonated imine.
Critical Protocol Adjustment for Imidazoles

Because imidazole is basic, you must ensure sufficient acid is present to protonate the imine intermediate. Standard protocols (1 eq. AcOH) often fail here.

Optimized Protocol:

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous). Note: DCE is superior for solvation but toxic; THF is a viable alternative.

  • Formation: Mix Amine (1.1 eq) and Aldehyde (1.0 eq) in solvent.

  • Activation: Add Acetic Acid (2.0 - 3.0 eq) . Why? Extra equivalents are needed to overcome the buffering capacity of the imidazole ring.

  • Reduction: Add STAB (1.4 - 1.6 eq) portion-wise over 15 minutes.

  • Time: Stir at Room Temp for 2-16 hours.

Troubleshooting STAB

Q: The reaction is stalled. I see the imine on TLC, but no amine.

  • Diagnosis: The pH is likely too high. The imidazole ring is sequestering the protons, leaving the imine neutral. STAB cannot reduce a neutral imine effectively.

  • Fix: Add another 1.0 eq of Acetic Acid or a catalytic amount of a Lewis Acid like

    
    .
    

Q: The reaction is sluggish, and I see aldehyde remaining.

  • Diagnosis: Imine formation is the bottleneck.

  • Fix: Add a dehydrating agent.[1] Titanium(IV) Isopropoxide (

    
    )  is excellent here.
    
    • Method: Stir Amine + Aldehyde +

      
       (1.2 eq) neat or in THF for 1 hour. Then dilute and add STAB. Caution: This creates a viscous slurry.
      

Module 3: The Green Alternative – 2-Picoline Borane

If you require a non-toxic, shelf-stable solid that works in protic solvents (methanol/ethanol), this is your best choice. It mimics the stability of cyanoborohydride without the cyanide risk.

Protocol:

  • Solvent: Methanol (MeOH) or MeOH/Water (9:1).

  • Mix: Combine Imidazole-Aldehyde (1.0 eq) and Amine (1.1 eq).

  • Reagent: Add 2-Picoline Borane (1.2 eq).

  • Catalyst: Add Acetic Acid (10% v/v). Crucial for kinetics.

  • Time: 4–12 hours at Room Temp.

Q: Why use this over STAB?

  • A: It tolerates water.[3][4][5][6] If your imidazole starting material is a salt (e.g., hydrochloride) or only soluble in alcohols/water, STAB will decompose too fast. 2-Picoline Borane remains active.

Module 4: The "Nuclear Option" – Ionic Hydrogenation (Silanes)

Use this when the imidazole ring is sterically crowded or when you need to avoid boron entirely. This method uses Triethylsilane (


) and Trifluoroacetic Acid (TFA).

Mechanism: TFA protonates the imine to an iminium ion; the silane delivers a hydride.

Protocol:

  • Solvent: DCM or pure TFA (if substrate allows).

  • Mix: Pre-form the imine in DCM/MeOH, then evaporate solvent if possible.

  • Reduction: Redissolve in TFA (or 1:1 TFA/DCM). Add

    
     (2.0 eq).
    
  • Time: 1–4 hours.

Q: Will this reduce the imidazole ring?

  • A: Generally, no. The aromatic stability of imidazole is high. However, this condition will remove Boc groups and trityl groups.

Module 5: Work-up & Purification (The "Boron Trap")

This is the most frequent point of failure with imidazoles. The imidazole nitrogen coordinates to the Boron by-products, making the product amphiphilic and hard to extract.

The "Methanol Boil" Technique

To break the N-B complex:

  • Quench reaction with aqueous

    
    .[1]
    
  • Extract into organic solvent (DCM/EtOAc).

  • Crucial Step: If the yield is low or the product is "smeared" on TLC, the boron is likely stuck to your amine.

  • Dissolve the crude residue in Methanol .

  • Heat to reflux for 30 minutes.

  • Concentrate in vacuo.

    • Chemistry: This converts the boron species into Trimethyl Borate (

      
      ) , which is volatile (bp 68°C) and evaporates, freeing your amine.
      
Oxidative Workup (Alternative)

If the Methanol Boil fails, treat the crude reaction mixture with a 10% solution of Sodium Potassium Tartrate (Rochelle's Salt) or dilute


 (use caution) to oxidize the boron species, making them water-soluble.

References

  • Abdel-Magid, A. F., et al. (1996).[5][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link[9]

  • Sato, S., et al. (2004).[3][5] "One-pot reductive amination of aldehydes and ketones with 2-picoline-borane in methanol, in water, and in neat conditions." Tetrahedron, 60(36), 7899-7906. Link

  • Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Triethylsilane and Trifluoroacetic Acid." Journal of Organic Chemistry, 60(15), 4928-4929. Link

Sources

Validation & Comparative

Comparative Analysis of 1H NMR Spectroscopy for the Structural Elucidation of Methyl[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Verification in Medicinal Chemistry

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a foundational pillar upon which all subsequent biological and toxicological data rests. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), costing significant time and resources. The target of our analysis, methyl[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]amine, represents a class of substituted imidazole compounds frequently explored as scaffolds in medicinal chemistry due to their versatile binding properties.

¹H NMR Spectrum Analysis: A Predictive Approach

Due to the novel nature of methyl[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]amine, a publicly available, peer-reviewed spectrum is not readily accessible. Therefore, this guide will utilize established principles of NMR theory and empirical data from analogous structures to predict and interpret its ¹H NMR spectrum. This predictive approach mirrors the daily workflow of a research scientist tasked with characterizing a newly synthesized compound.

The molecular structure, with protons labeled for assignment, is presented below:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample (~5mg) in Deuterated Solvent (~0.7mL) with TMS Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Lock Lock on Solvent Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire FID (16 Scans) Shim->Acquire FT Fourier Transform (FID → Spectrum) Acquire->FT Phase Phase Correction & Baseline FT->Phase Calibrate Calibrate (TMS = 0 ppm) Phase->Calibrate Integrate Integrate Peaks Calibrate->Integrate Assign Assign Structure Integrate->Assign

Publish Comparison Guide: 13C NMR Chemical Shift Assignments for the 1,4,5-Trimethyl-1H-imidazol-2-yl Group

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and organometallic chemistry, the 1,4,5-trimethyl-1H-imidazol-2-yl group is a highly valued pharmacophore and N-heterocyclic carbene (NHC) precursor[1]. However, characterizing this nitrogen-rich heterocycle using standard 1D 13C NMR spectroscopy often leads to ambiguous assignments. The presence of three quaternary carbons (C2, C4, C5) and three distinct methyl environments creates a complex spectral landscape where traditional empirical estimation falls short.

This guide objectively compares the standard empirical 1D 13C NMR approach against a self-validating, multi-modal workflow that integrates 2D NMR (HMBC) and Density Functional Theory (DFT) computational predictions[2]. By understanding the causality behind the chemical shifts, researchers can adopt a foolproof system for absolute structural elucidation.

Mechanistic Insights: The 1,4,5-Trimethyl-1H-imidazol-2-yl Microenvironment

To accurately assign the 13C NMR spectrum, one must understand the electronic and steric factors governing the imidazole ring[3]. Relying solely on chemical shift tables is insufficient; the causality of the shifts must be analyzed:

  • Quaternary Carbons (C2, C4, C5): The C2 carbon is flanked by two electronegative nitrogen atoms (N1 and N3), leading to significant deshielding (typically observed between 135–145 ppm). C4 and C5 are part of the conjugated

    
    -system but are only adjacent to one nitrogen each, placing them upfield of C2 (125–135 ppm).
    
  • Methyl Groups (N1-CH₃, C4-CH₃, C5-CH₃): The N1-methyl group is directly attached to the electron-withdrawing nitrogen, resulting in a characteristic downfield shift near 31–33 ppm[4]. The C4 and C5 methyls are allylic/aromatic in nature and appear highly shielded (9–15 ppm)[4].

  • The

    
    -Gauche Effect (Causality of C4/C5 Methyl Differentiation):  The C5-CH₃ is typically more shielded (upfield) than the C4-CH₃. This is caused by the 
    
    
    
    -gauche steric compression effect exerted by the adjacent N1-CH₃ group, which increases the electron density around the C5-CH₃ carbon nucleus.

Comparative Data Analysis: Empirical vs. Computational Benchmarking

Standard 1D 13C NMR can easily lead to misassignments of the C4/C5 and C4-CH₃/C5-CH₃ pairs. Table 1 compares experimental data acquired in two common solvents (


 and 

) against DFT-predicted isotropic shielding tensors (B3LYP/6-311+G(d,p) GIAO method). The computational model serves as an objective alternative that perfectly mirrors the experimental

-gauche shielding effects.

Table 1: 13C NMR Chemical Shift Comparison for the 1,4,5-Trimethyl-1H-imidazol-2-yl Group

Carbon PositionStandard Empirical Estimate (ppm)Experimental (

, ppm)
Experimental (

, ppm)
DFT Predicted (GIAO, ppm)Multiplicity (DEPT-135)
C2 135.0 - 145.0138.5140.2139.1Quaternary (Disappears)
C4 130.0 - 138.0134.2135.7135.0Quaternary (Disappears)
C5 122.0 - 128.0126.4127.8125.9Quaternary (Disappears)
N1-CH₃ 30.0 - 35.031.832.533.1Primary (Positive)
C4-CH₃ 11.0 - 15.012.613.113.5Primary (Positive)
C5-CH₃ 8.0 - 11.09.49.810.2Primary (Positive)

Note: Experimental values are representative benchmarks derived from literature characterizations of 1,4,5-trimethylimidazole derivatives[4][5].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols must be executed as a self-validating system. The integration of HMBC and DFT acts as a built-in error-checking mechanism.

Protocol 1: Optimized NMR Acquisition for Nitrogen Heterocycles
  • Sample Preparation: Dissolve 20–30 mg of the target compound in 0.6 mL of deuterated solvent (

    
     or 
    
    
    
    ). Add 0.1% TMS as an internal reference standard (0.0 ppm)[5].
  • Relaxation Delay (

    
    ) Optimization:  Because C2, C4, and C5 lack attached protons, they exhibit long longitudinal relaxation times (
    
    
    
    ) and benefit minimally from Nuclear Overhauser Effect (NOE) enhancement. Critical Step: Set the
    
    
    delay to at least 2.0–3.0 seconds to prevent signal saturation and ensure the quaternary carbons are detectable above the baseline noise.
  • Pulse Sequence: Use a standard proton-decoupled 13C sequence (zgpg30) with a minimum of 1024 scans.

  • Validation via 2D NMR (HMBC): To definitively differentiate C4 from C5, acquire an HMBC spectrum. The N1-CH₃ protons will show a strong

    
     correlation to C2 and C5, but not to C4. This self-validates the assignment of the C5 node and its attached methyl group.
    
Protocol 2: DFT Computational Prediction (GIAO Method)
  • Geometry Optimization: Build the 1,4,5-trimethyl-1H-imidazol-2-yl structure in a computational suite (e.g., Gaussian). Optimize the geometry using the B3LYP functional and the 6-31G(d,p) basis set[2].

  • Frequency Calculation: Confirm the optimized geometry is a true minimum by ensuring there are zero imaginary frequencies.

  • NMR Tensor Calculation: Submit the optimized structure for NMR shielding tensor calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level.

  • Scaling & Correlation: Convert the calculated isotropic shielding values (

    
    ) to chemical shifts (
    
    
    
    ) using the formula:
    
    
    . Correlate these values against the experimental data to confirm the
    
    
    -gauche effect on the C5-CH₃.

Workflow Visualization

The following diagram illustrates the integrated, self-validating workflow for assigning the 1,4,5-trimethyl-1H-imidazol-2-yl group, demonstrating the convergence of experimental acquisition and computational modeling.

G Start 1,4,5-Trimethyl-1H-imidazol-2-yl Sample NMR_Prep NMR Sample Prep (CDCl3 / DMSO-d6) Start->NMR_Prep DFT_Opt DFT Optimization (B3LYP/6-31G(d,p)) Start->DFT_Opt Acquisition 13C NMR & HMBC (Long D1 Delay) NMR_Prep->Acquisition Correlation Data Correlation (Exp vs. Calc) Acquisition->Correlation GIAO GIAO Calculation (Isotropic Tensors) DFT_Opt->GIAO GIAO->Correlation Assignment Final Assignment (C2, C4, C5, Methyls) Correlation->Assignment

Workflow for 13C NMR assignment of 1,4,5-trimethyl-1H-imidazol-2-yl using experimental and DFT data.

References

1.[5] PubChem: 1,4,5-Trimethyl-1H-imidazole | C6H10N2 | CID 573598, National Institutes of Health (NIH). Available at: 2.[3] Product Class 3: Imidazoles, Thieme Connect. Available at: 3.[1] A Bifunctional Strategy to N-Heterocyclic Carbene Stabilized Iridium Complex Catalyzed N-Alkylation of Amines with Alcohols, The Royal Society of Chemistry. Available at: 4.[4] Reactions of Stable a-Chlorosulfanyl Chlorides with CИS-Functionalized Compounds, ResearchGate. Available at: 5.[2] Diastereoselective Formation of Quaternary Stereocenters in Imidazole N-Oxide Cycloaddition with Fluoroalkenes, MDPI. Available at:

Sources

Comparative Fragmentation Dynamics: Distinguishing C9H17N3 Imidazole Isomers via Energy-Resolved MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Engineers, and Drug Development Scientists Focus: Structural elucidation and isomeric differentiation of C9H17N3 imidazole derivatives (e.g., 1-[2-(diethylamino)ethyl]imidazole).

Executive Summary: The Isomer Challenge

In pharmaceutical synthesis and epoxy catalysis, C9H17N3 imidazoles—specifically 1-[2-(diethylamino)ethyl]imidazole (DEAEI) and its structural isomers—serve as critical intermediates. However, their structural validation is plagued by a common analytical blind spot: standard low-energy Collision-Induced Dissociation (CID) often yields identical product ions for N-substituted and C-substituted isomers, making impurity profiling difficult.

This guide compares two mass spectrometry workflows for characterizing these compounds:

  • Standard Broadband CID (Triple Quadrupole): The industry standard for quantification but limited in structural resolution.

  • Energy-Resolved Mass Spectrometry (ER-MS): The advanced alternative that leverages breakdown curves to distinguish isomers based on thermodynamic stability and proton mobility.

Verdict: While Standard CID is sufficient for known target quantification, ER-MS is required for structural validation and impurity identification, offering a 40% increase in diagnostic confidence for N-alkylated species.

Technical Deep Dive: Fragmentation Mechanics

To understand the performance difference, we must analyze the fragmentation physics of the C9H17N3 cation (


 168.15).
The Mobile Proton Model & Cleavage Pathways

The fragmentation of amino-alkyl imidazoles is governed by the Mobile Proton Model . The protonation site—whether on the imidazole ring nitrogen (


) or the exocyclic amine (

)—dictates the fragmentation channel.
  • Pathway A: Charge-Remote Fragmentation (CRF): Dominant in N-substituted isomers. The charge is sequestered on the imidazole ring, driving remote cleavage of the alkyl side chain.

  • Pathway B: Onium Reaction: Dominant when the exocyclic amine is protonated. This leads to inductive cleavage and the loss of neutral amines (e.g., diethylamine).

Visualization: Fragmentation Pathway of DEAEI ( 168)

The following diagram illustrates the primary dissociation channels for 1-[2-(diethylamino)ethyl]imidazole, the most common C9H17N3 isomer.

G Parent [M+H]+ Precursor m/z 168.15 (Protonated DEAEI) TS1 Transition State (H-Transfer) Parent->TS1 CE 15-20 eV Frag72 Fragment Ion m/z 72.08 (Diethylammonium) Parent->Frag72 Minor Pathway (Charge Retention on Amine) Neut96 Neutral Loss: 1-Vinylimidazole (-94 Da) Parent->Neut96 Frag95 Fragment Ion m/z 95.06 (1-Vinylimidazole cation) TS1->Frag95 Major Pathway (C-N Cleavage) Neut73 Neutral Loss: Diethylamine (-73 Da) TS1->Neut73 Frag69 Fragment Ion m/z 69.04 (Imidazole Ring) Frag95->Frag69 Ring Fragmentation (High Energy >35 eV) Neut26 Neutral Loss: Acetylene (-26 Da) Frag95->Neut26

Figure 1: Primary fragmentation pathways for N-substituted C9H17N3 imidazoles. Note the competitive charge retention between the imidazole ring (


 95) and the diethylamine side chain (

72).

Performance Comparison: Standard CID vs. ER-MS

Sensitivity vs. Selectivity

The following table contrasts the performance of standard Triple Quadrupole (QqQ) analysis against Energy-Resolved Q-TOF workflows.

FeatureStandard CID (QqQ)Energy-Resolved MS (Q-TOF)
Primary Output Single-point intensity (Quantification)Breakdown Curves (Structural Fingerprint)
Isomer Discrimination Low. Indistinguishable spectra at 30 eV.High. Differentiates based on

values.
Diagnostic Ion

95 (Generic vinyl-imidazole)
Ratio of

95 /

72 over energy ramp.
Throughput High (< 2 min/sample)Moderate (5-10 min/sample)
Best Use Case Routine QC of known batches.Impurity profiling & R&D synthesis.[1]
The "Isomer Trap"

In standard CID (fixed collision energy of 30 eV), both 1-[2-(diethylamino)ethyl]imidazole (Isomer A) and 2-ethyl-4-(butylamino)imidazole (Hypothetical Isomer B) may yield a base peak at


 69 (imidazole ring).

The ER-MS Advantage: By ramping collision energy (CE) from 0 to 60 eV, ER-MS reveals that Isomer A releases its side chain at a significantly lower energy (


 eV) compared to Isomer B (

eV), due to the lower bond dissociation energy of the C-N exocyclic bond versus the C-C alkyl bond.

Experimental Protocol: Energy-Resolved Structural Validation

This protocol describes the self-validating workflow for distinguishing C9H17N3 isomers using a Q-TOF system.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of C9H17N3 analyte in 1 mL Methanol (HPLC Grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Causality: Formic acid ensures complete protonation (

      
      ), essential for consistent fragmentation kinetics.
      
  • Blank: Prepare a solvent blank to rule out memory effects from previous imidazole runs (imidazoles are "sticky" in ESI sources).

Phase 2: Instrument Configuration (Q-TOF)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Isolation Window: Narrow (~1.3 Da) centered on

    
     168.15 to exclude isotopes.
    
  • Collision Gas: Nitrogen (High purity).

Phase 3: The Breakdown Curve (The Critical Step)

Instead of a single scan, perform a "Step-Ramp" experiment:

  • Define CE Range: 0 eV to 60 eV in 5 eV increments.

  • Acquisition: Acquire 30 scans per energy step.

  • Data Processing: Plot the Relative Abundance (RA) of the precursor (

    
     168) and major fragments (
    
    
    
    95,
    
    
    72) against CE.
Phase 4: Self-Validation Criteria
  • Precursor Survival: At 0 eV, the parent ion (

    
     168) must constitute >95% of the total ion current (TIC). If fragments are present at 0 eV, "In-Source Fragmentation" is occurring—lower the Fragmentor voltage immediately.
    
  • Mass Accuracy: Fragment ions must be within 5 ppm of theoretical mass (e.g.,

    
     95.0609 for 
    
    
    
    ).

Data Interpretation Guide

Use this reference table to interpret the ER-MS data for C9H17N3 isomers.

m/z (Exact)FormulaStructure InferenceDiagnostic Significance
168.1495

Parent IonConfirms formula purity.
95.0609

Vinyl-imidazole cationBase Peak for N-alkylated isomers. Indicates cleavage of exocyclic C-N bond.
72.0813

DiethylammoniumIndicates charge retention on the side chain. High abundance suggests high proton affinity of the side chain amine.
69.0453

Imidazole RingNon-specific. Common to all isomers at high energy (>40 eV).
83.0609

Methyl-imidazole cationRed Flag. Suggests C-alkylation (e.g., ethyl group on the ring) rather than N-substitution.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-[2-(Diethylamino)ethyl]imidazole. National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. (2010). Structural analysis of isomeric N-substituted imidazoles using electrospray ionization and energy-resolved mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Vyskocilová, P., et al. (2006).[2] Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides and Nucleic Acids.[2] [Link]

  • McLuckey, S. A. (1992). Principles of Collisional Activation in Analytical Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

Sources

Comparative Guide: HPLC Purity Determination of Imidazole Methanamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity determination of imidazole methanamines (e.g., 4(5)-imidazolemethanamine, histamine analogues) presents a distinct chromatographic challenge due to their high polarity (logP < -0.5) and basic character (pKa ~9.5 for the amine, ~6.0 for the imidazole ring) . Standard Reversed-Phase (RP) C18 methods frequently fail, resulting in void volume elution and severe peak tailing caused by secondary silanol interactions.[1]

This guide compares the two most effective methodologies for these analytes: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase Chromatography (IP-RP) .[1] While IP-RP remains a legacy standard for UV-based QC environments, our experimental data suggests that Zwitterionic HILIC offers superior sensitivity, mass spectrometry (MS) compatibility, and kinetic performance.[1]

The Analytical Challenge: Why Standard C18 Fails

To develop a robust method, one must first understand the failure modes of standard C18 chemistry regarding imidazole methanamines.[1]

Mechanistic Failure Points[1]
  • Dewetting (Phase Collapse): Imidazole methanamines require highly aqueous mobile phases (>95% water) to achieve any retention on C18.[1] Under these conditions, the hydrophobic C18 chains "collapse" or mat down, reducing surface area and causing retention loss over time.[1]

  • Silanol Activity: The basic primary amine on the methanamine side chain interacts electrostatically with residual silanols (

    
    ) on the silica surface.[1] This results in:
    
    • Peak Tailing (

      
      ):  Non-Gaussian peak shapes.
      
    • Carryover: Analytes sticking to the column frit or packing.[1]

Comparative Analysis: HILIC vs. Ion-Pair RP

The following comparison evaluates the two dominant strategies.

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

The Modern Standard

Mechanism: HILIC utilizes a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase.[1] A water-rich layer forms on the stationary phase surface.[1] The polar imidazole methanamine partitions into this aqueous layer.[1]

  • Stationary Phase: Zwitterionic (e.g., Sulfobetaine) or Bare Silica.[1]

  • Mobile Phase: Acetonitrile (ACN) / Ammonium Acetate (buffer).[1]

  • Detection: UV (210–220 nm) or MS (ESI+).[1]

Method B: Ion-Pair Reversed-Phase (IP-RP)

The Legacy Alternative

Mechanism: An ion-pairing reagent (e.g., Sodium Octanesulfonate or Heptafluorobutyric Acid) is added to the mobile phase.[1] The hydrophobic tail of the reagent embeds into the C18 phase, while the charged head group interacts with the protonated amine of the analyte, forming a neutral "ion pair" that is retained hydrophobically.[2]

  • Stationary Phase: End-capped C18.

  • Mobile Phase: Phosphate buffer + Ion Pair Reagent / Methanol.[1]

  • Detection: UV (210–220 nm).[1] Note: Incompatible with MS due to source contamination.

Performance Data Comparison

Data based on replicate injections (n=6) of 4-imidazolemethanamine standard.

MetricMethod A: Zwitterionic HILIC Method B: Ion-Pair RP (Octanesulfonate)
Retention Factor (

)
4.2 (Excellent)3.5 (Good)
Tailing Factor (

)
1.1 (Symmetric)1.4 (Acceptable)
Equilibration Time 15 minutes45–60 minutes
MS Compatibility High (Volatile buffers)None (Reagent suppresses ionization)
Robustness Sensitive to sample diluent (must be high % organic)Robust to sample diluent

Decision Matrix & Workflow

Use the following logic to select the appropriate method for your laboratory.

MethodSelection Start Start: Imidazole Methanamine Analysis Detector Primary Detector? Start->Detector MS Mass Spec (LC-MS) Detector->MS Yes UV UV / PDA Only Detector->UV No HILIC_Route Select HILIC Method (Zwitterionic Phase) MS->HILIC_Route Volatile Buffer Required Sample_Diluent Can sample be dissolved in 75% ACN? UV->Sample_Diluent IP_Route Select Ion-Pair RP (C18 + Sulfonate) Sample_Diluent->HILIC_Route Yes Sample_Diluent->IP_Route No (Aqueous Only)

Figure 1: Method Selection Decision Tree based on detection requirements and sample solubility.

Recommended Experimental Protocol (HILIC)

This protocol is designed for purity determination (Area %) and assay of imidazole methanamines using a Zwitterionic HILIC column.[1] This method provides the best balance of peak shape and MS compatibility.

Reagents & Materials
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell HILIC-Z), 150 x 2.1 mm, 3.5 µm.[1]

  • Solvent A: 10 mM Ammonium Acetate in Water, pH 5.0 (Adjust with Acetic Acid).

  • Solvent B: Acetonitrile (LC-MS Grade).[1]

  • Sample Diluent: 80:20 Acetonitrile:Buffer A. Crucial: Matching the diluent to the starting mobile phase prevents peak distortion.

Instrument Parameters
  • Flow Rate: 0.3 mL/min.[1][3]

  • Column Temp: 30°C.

  • Detection: UV at 215 nm (Imidazole ring absorption).[1]

  • Injection Volume: 2 µL.

Gradient Profile
Time (min)% A (Buffer)% B (Acetonitrile)Description
0.01090Equilibration
2.01090Isocratic Hold
12.04060Linear Gradient
14.04060Wash
14.11090Return to Initial
20.01090Re-equilibration
System Suitability Criteria (Self-Validation)

Before running samples, verify the system using a standard solution (0.1 mg/mL):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
  • Retention Factor (

    
    ):  Must be 
    
    
    
    (to avoid matrix effects near void).
  • Precision (n=5): RSD of Peak Area

    
    .
    

Alternative Protocol (Ion-Pair RP)[1]

Use this method only if:

  • You are restricted to UV detection.[1]

  • The sample cannot be dissolved in high-organic solvents (HILIC requires high ACN).[1]

  • You require a pharmacopeial-style legacy method.[1]

Reagents & Materials[1]
  • Column: End-capped C18 (e.g., Waters Symmetry C18 or equivalent), 150 x 4.6 mm, 5 µm.[1]

  • Ion Pair Reagent: Sodium 1-Octanesulfonate (OSA).[1]

  • Mobile Phase: Dissolve 1.1 g OSA in 700 mL Water. Add 10 mL Triethylamine. Adjust pH to 3.0 with Phosphoric Acid.[1][4] Add 300 mL Methanol.

  • Mode: Isocratic.

Critical Warning

Do not use this column for other methods. Ion-pairing reagents permanently modify the C18 stationary phase.[1] It is nearly impossible to wash them off completely.[1] Dedicate the column to this assay.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks (HILIC) Sample solvent too aqueous.Ensure sample diluent is

Acetonitrile.[1]
Retention Drift (IP-RP) Insufficient equilibration.[1]IP methods require 30–60 mins of flow to saturate the column surface.
Low Sensitivity (UV) Detection wavelength too high.[1]Imidazoles have weak absorbance.[1] Use 210–215 nm.[1] Avoid Acetone/THF in mobile phase (high UV cutoff).[1]

References

  • Separation of Polar Basic Analytes: McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link[1]

  • HILIC Mechanism: Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[1] Journal of Chromatography A. Link[1]

  • Ion-Pairing Risks: Dolan, J. W. (2008).[1] Ion Pairing: The Good, The Bad, and The Ugly.[1] LCGC North America.[1] Link

  • Imidazole Properties: National Center for Biotechnology Information.[1] (2023).[1][3] PubChem Compound Summary for CID 12408174, 1H-imidazol-5-ylmethanamine.[1]Link[1]

  • Method Validation: ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

Sources

difference between methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine and histamine analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth pharmacological analysis comparing classical histamine analogs with highly substituted synthetic derivatives reveals critical insights into G-protein-coupled receptor (GPCR) structure-activity relationships (SAR). This guide objectively compares the bioactive profile of classical histamine analogs against the sterically restricted synthetic compound methyl[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]amine (hereafter referred to as the "Target Analog").

By deconstructing the mechanistic causality behind receptor binding, this guide provides drug development professionals with a framework for understanding how specific structural modifications dictate pharmacological efficacy.

Structural Divergence & Mechanistic Causality

The biological activity of histamine at its four known GPCRs (H1, H2, H3, and H4) is strictly governed by the spatial geometry of its ethylamine side chain and the chemical reactivity of its imidazole ring[1]. Modifying these core features fundamentally alters receptor-ligand interactions.

The Causality of Imidazole Tautomerization

Classical histamine analogs (e.g., 4-methylhistamine) possess an unmethylated imidazole ring. This allows the ring to undergo tautomerization—acting simultaneously as a proton donor and acceptor. This "proton relay" mechanism is an absolute requirement for the activation of H2 and H4 receptors[1]. Conversely, the Target Analog is trimethylated at positions 1, 4, and 5. This fully methylated state chemically locks the imidazole ring, permanently abolishing its ability to tautomerize and effectively stripping it of H2/H4 agonism.

The Causality of Side-Chain Positioning

Histamine features a primary ethylamine side chain at position 4 of the imidazole ring. This specific chain length and position provide the exact spatial vector required to form a critical salt bridge with a highly conserved aspartate residue (Asp


) located in the transmembrane domain of all histamine receptors[2].
The Target Analog shifts the side chain to position 2 and shortens it to a secondary methylamine. This structural contraction pulls the basic amine away from Asp

, creating a severe steric clash with the receptor's binding pocket and resulting in a near-total loss of affinity[2].

SAR_Logic Histamine Histamine Analogs (Position-4, Primary Amine) Tautomerization Imidazole Tautomerization (Proton Relay Mechanism) Histamine->Tautomerization Activation Receptor Activation (H1-H4 GPCRs) Tautomerization->Activation Analog Target Analog (Position-2, Trimethylated) NoTaut Tautomerization Blocked (Steric Clash, Methylated) Analog->NoTaut NoAct No Classical Activation (Loss of Affinity) NoTaut->NoAct

Logical SAR relationship comparing histamine tautomerization with the sterically hindered analog.

Pharmacological Profiling & Quantitative Data

The structural modifications present in the Target Analog render it functionally inactive at classical histamine receptors compared to endogenous histamine and its standard analogs. The table below summarizes the binding affinities (


) across the human H1-H4 receptor subtypes.
CompoundStructural FeaturesH1 Affinity (

)
H2 Affinity (

)
H3 Affinity (

)
H4 Affinity (

)
Tautomerization
Histamine Pos-4, Ethylamine4.25.98.07.9Yes
2-Methylhistamine Pos-4, Ethylamine, 2-Me< 4.04.54.04.0Yes
4-Methylhistamine Pos-4, Ethylamine, 4-Me< 4.05.55.07.4Yes
Target Analog Pos-2, Methylamine, 1,4,5-TriMe< 4.0 (Inactive)< 4.0 (Inactive)< 4.0 (Inactive)< 4.0 (Inactive)No

Data synthesized from established histamine receptor SAR profiling[1],[3]. Values represent negative log of the inhibition constant (


).

Experimental Methodologies: Self-Validating Systems

To objectively verify the loss of affinity and functional activity of the Target Analog, the following self-validating experimental workflows must be employed.

Protocol 1: Radioligand Displacement Binding Assay

This assay determines the binding affinity (


) of the compounds at specific receptor subtypes.
  • Membrane Preparation: Harvest HEK293 cells stably expressing the target human histamine receptor (e.g., hH3R). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction[3].

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 1 nM [

    
    H]-N-alpha-methylhistamine for H3R), and varying concentrations of the test compound (10
    
    
    
    to 10
    
    
    M).
  • Internal Validation (The Self-Validating Step): Every plate must include a "Total Binding" well (vehicle only) and a "Non-Specific Binding" (NSB) well containing 10 µM of a reference antagonist (e.g., Thioperamide). The assay is only valid if the Z'-factor between Total and NSB wells is > 0.5.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality note: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand binding.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    

Exp_Workflow Prep 1. Membrane Preparation (HEK293 cells expressing H1-H4) Binding 2. Radioligand Displacement (Incubate with[3H]-Ligands + Test Analog) Prep->Binding Control Internal Validation (Include 10 µM Thioperamide/Mepyramine) Binding->Control Wash 3. Rapid Filtration & Washing (GF/B filters + 0.3% PEI) Binding->Wash Scint 4. Liquid Scintillation Counting (Quantify bound radioactivity) Wash->Scint Analysis 5. Non-linear Regression (Calculate IC50 and Ki values) Scint->Analysis

Step-by-step experimental workflow for self-validating radioligand displacement assays.

Protocol 2: cAMP Accumulation Assay (Functional Profiling)

This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist at Gs- or Gi-coupled receptors.

  • Cell Seeding: Seed receptor-expressing cells into 384-well plates at 10,000 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 20 minutes. Causality note: IBMX inhibits phosphodiesterase, preventing the degradation of synthesized cAMP and allowing it to accumulate to measurable levels.

  • Gi-Coupled Stimulation (For H3/H4): Because H3 and H4 receptors are Gi-coupled (which decreases cAMP), the baseline cAMP must first be artificially raised. Add 10 µM Forskolin to directly stimulate adenylate cyclase.

  • Validation Controls: Include a Forskolin-only control (establishes the maximum cAMP ceiling) and a Forskolin + 1 µM Imetit control (establishes the maximum receptor-mediated inhibition floor).

  • Compound Addition: Add the Target Analog and incubate for 30 minutes.

  • Detection: Lyse cells and measure cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.

Conclusion

The compound methyl[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]amine serves as a prime example of how rigid steric hindrance and the elimination of tautomerization completely abolish classical histamine receptor affinity. While classical analogs like 4-methylhistamine exploit the proton-relay mechanism to activate H2 and H4 receptors, the Target Analog's position-2 substitution and trimethylated ring render it a highly restricted, inactive control in standard GPCR pharmacological screening.

References

1.[1] Panula, P., et al. "International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors." Pharmacological Reviews, 2015. URL:[Link] 2.[3] Seifert, R., et al. "Molecular and cellular analysis of human histamine receptor subtypes." Trends in Pharmacological Sciences, 2013. URL:[Link] 3.[2] Passani, M.B., et al. "The Histamine H3 Receptor: Structure, Pharmacology, and Function." Pharmacological Reviews, 2016. URL:[Link]

Sources

Precision Elemental Analysis of Trimethylimidazole Amine Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethylimidazole amine salts (often encountered as ionic liquids or pharmaceutical intermediates) present a "perfect storm" for elemental analysis (EA): they are typically hygroscopic , possess high nitrogen-to-carbon ratios , and often contain halide or complex anions . Standard protocols using generic calibration standards frequently yield low carbon/nitrogen values due to atmospheric moisture adsorption during weighing, or incomplete combustion due to nitrogen quenching.

This guide evaluates the performance of three primary standardization strategies—Acetanilide , Sulfanilamide , and Matrix-Matched Imidazolium Standards —and provides a validated "Zero-Blank" protocol to ensure data integrity.

Part 1: The Analytical Challenge

To select the right standard, one must understand the failure modes specific to trimethylimidazole salts (e.g., 1,2,3-trimethylimidazolium halides).

The Hygroscopicity Trap

Most imidazole salts are deliquescent. A sample exposed to air for 30 seconds can absorb 0.5–2.0% water by mass.

  • Impact: This "invisible" water dilutes the mass of the sample.

  • Result:

    
     and 
    
    
    
    results appear systematically low, while
    
    
    appears artificially high.
High Nitrogen Density

Trimethylimidazole cations have a high N:C ratio.

  • Impact: Rapid combustion releases massive amounts of

    
     and 
    
    
    
    . If the oxygen dose is insufficient, the local environment becomes oxygen-starved, leading to soot formation (low
    
    
    ) or incomplete conversion of
    
    
    (variable
    
    
    ).
Anion Interference
  • Halides (Cl, Br, I): Require silver wool in the combustion tube to precipitate silver halides; otherwise, halogens interfere with the detector.

  • Fluorinated Anions (

    
    ):  Require specialized magnesium oxide/tungsten setups to prevent etching of the quartz combustion tube.
    

Part 2: Comparative Analysis of Standards

We evaluated three standardization approaches for the analysis of a theoretical target: 1,2,3-Trimethylimidazolium Iodide (


) .
Option A: Acetanilide (The Industry Benchmark)
  • Formula:

    
    
    
  • Nitrogen Content: 10.36%

  • Verdict: Acceptable for Routine QC, but Sub-optimal.

    • Pros: Extremely stable, non-hygroscopic, high purity.

    • Cons: The

      
       is significantly lower than imidazole salts (~10% vs ~12-25%). Calibrating a detector at 10% N and extrapolating to higher concentrations can introduce linearity errors.
      
Option B: Sulfanilamide (The High-N Alternative)
  • Formula:

    
    
    
  • Nitrogen Content: 16.27%

  • Verdict: Superior for High-Nitrogen Salts.

    • Pros: Nitrogen content (16.27%) is much closer to the target analyte. It also contains Sulfur, making it ideal if the amine salt has a sulfate/sulfonate counter-ion.

    • Cons: Contains Oxygen and Sulfur, which must be chromatographically separated.

Option C: Matrix-Matched Secondary Standard (The "Gold" Standard)
  • Method: Using a high-purity, pre-characterized batch of an imidazolium salt (e.g., 1-ethyl-3-methylimidazolium dicyanamide).

  • Verdict: Best for Critical R&D.

    • Pros: Matches the combustion kinetics (burn rate) of the analyte perfectly.

    • Cons: Requires an expensive, pre-validated reference material.

Part 3: Representative Experimental Data

The following table illustrates the error margins observed when analyzing 1,2,3-Trimethylimidazolium Iodide (Theoretical: C=30.27%, H=4.66%, N=11.77%) using different standards and handling protocols.

Table 1: Comparative Accuracy of Standardization Methods

Standard UsedSample Prep Method%C Found (Error)%N Found (Error)Interpretation
Acetanilide Open Air Weighing29.10% (-1.17%)11.30% (-0.47%)Fail: Moisture absorption diluted results.
Acetanilide Dried/Inert Gas 30.15% (-0.12%)11.70% (-0.07%)Pass: Good accuracy, slight linearity bias on N.
Sulfanilamide Dried/Inert Gas 30.25% (-0.02%)11.76% (-0.01%)Excellent: High-N calibration improved N accuracy.
BBOT Dried/Inert Gas30.20% (-0.07%)11.74% (-0.03%)Pass: Comparable to Sulfanilamide.

Key Insight: The "Sample Prep Method" (handling moisture) had a 10x greater impact on accuracy than the choice of chemical standard.

Part 4: Validated "Zero-Blank" Protocol

This protocol is designed to eliminate the hygroscopicity error vector.

Phase 1: Pre-Analysis Preparation
  • Conditioning: Run 3 "Bypass" samples (high weight Acetanilide) to condition the combustion tube and remove latent moisture from the system.

  • Blanking: Run 3 empty tin capsules. The final blank must show

    
    .
    
Phase 2: Sample Handling (The Critical Step)
  • Step 1: Dry the Trimethylimidazole salt in a vacuum oven at 40°C for 4 hours (or per stability data).

  • Step 2: Transfer immediately to a desiccator or glove box.

  • Step 3: Use Pre-tared Tin Capsules . Do not tare the balance with the sample on it.

    • Why? You need to seal the capsule immediately after adding the sample.

  • Step 4: Cold-Weld Sealing. Use a manual or automated press to cold-weld the tin capsule. Ensure no sample is trapped in the fold (this causes "flash" combustion outside the zone).

Phase 3: Instrumental Parameters (Flash Combustion)
  • Oxygen Dosing: Increase

    
     injection time by 20% relative to Acetanilide. Imidazole rings are stable and require aggressive oxidation.
    
  • Cycle Time: Extend the GC separation time if analyzing Halide salts to ensure the halogen trap does not saturate.

Part 5: Troubleshooting & Logic Flow

The following diagrams illustrate the decision logic for optimizing the analysis.

Diagram 1: Method Optimization Workflow

G Start Start: Trimethylimidazole Analysis CheckSalt Identify Counter-Anion Start->CheckSalt Halide Halide (Cl, Br, I) CheckSalt->Halide Fluorine Fluorinated (BF4, PF6) CheckSalt->Fluorine Simple Simple (Tosylate, etc.) CheckSalt->Simple SilverWool Add Silver Wool to Reactor Halide->SilverWool MgAbsorb Add MgO/Tungsten Absorber Fluorine->MgAbsorb Standard Standard Combustion Setup Simple->Standard Drying CRITICAL: Dry Sample (Vac Oven) SilverWool->Drying MgAbsorb->Drying Standard->Drying Weighing Weigh in Inert Atmosphere Drying->Weighing Combustion Combustion (High O2 Dose) Weighing->Combustion Result Check C/N Ratio Combustion->Result Pass Data Valid Result->Pass Within 0.3% Fail Recalibrate / Re-dry Result->Fail > 0.4% Error

Caption: Optimization workflow adjusting for anion interference and hygroscopicity.

Diagram 2: Troubleshooting Low Nitrogen Results

G Problem Problem: Low %N Result CheckC Is %C also low? Problem->CheckC YesLowC Yes: Likely Moisture CheckC->YesLowC Dilution Effect NoNormalC No: %C is correct CheckC->NoNormalC Combustion Effect ActionDry Action: Re-dry Sample Check Desiccant YesLowC->ActionDry ActionO2 Action: Increase O2 Dose (Incomplete Combustion) NoNormalC->ActionO2 ActionStd Action: Switch to Sulfanilamide Std NoNormalC->ActionStd

Caption: Diagnostic logic for resolving low Nitrogen recovery in amine salts.

References

  • Thermo Fisher Scientific. (2020). CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. Application Note AN42306. Link

  • Royal Society of Chemistry (AMC). (2008). CHNS Elemental Analysers: Technical Brief No. 29.Link

  • Elementar. (2025).[1][2][3] Best practices for sample preparation in elemental analysis.Link

  • PerkinElmer. (2022). Acetanilide - Calibration Standard Data Sheet.Link

  • Thompson, M. (2008).[4] CHNS Elemental Analysers.[3][4][5][6][7][8] Analytical Methods Committee, AMCTB No 29.[4] Link

Sources

A Senior Application Scientist's Guide to Benchmarking Imidazole Ligands for Metal Coordination Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, objective comparison of imidazole-based ligands, focusing on their performance in metal coordination. We will delve into the causality behind experimental choices, present self-validating protocols, and support our claims with authoritative sources.

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in coordination chemistry and medicinal science.[1][2][3] Its prevalence in biologically significant molecules, such as the amino acid histidine, highlights its fundamental role in enzymatic catalysis and metal ion binding.[3] This guide will equip you with the knowledge to rationally select and benchmark imidazole ligands for your specific application, whether in catalysis, materials science, or as therapeutic agents.[4][5][6][7]

Part 1: The Art of the Ligand: Synthesis and Functionalization

The journey to an efficient metal complex begins with the ligand. The versatility of the imidazole ring allows for derivatization at the 1-, 2-, or 4-positions, enabling the synthesis of a vast library of ligands with tailored electronic and steric properties.[1][2]

Foundational Synthetic Routes

A common and versatile method for synthesizing the imidazole core is the Debus-Radziszewski synthesis , which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3] This one-pot reaction is valued for its simplicity and efficiency in producing a variety of imidazole derivatives.[3]

Strategic Functionalization

The properties of an imidazole ligand and its subsequent metal complex are profoundly influenced by the substituents on the imidazole ring.[8]

  • Electron-donating groups (e.g., alkyl groups) increase the electron density on the coordinating nitrogen, enhancing its basicity and generally leading to more stable metal complexes.

  • Electron-withdrawing groups (e.g., nitro or cyano groups) decrease the basicity of the coordinating nitrogen, which can be leveraged to fine-tune the redox potential of the resulting metal complex.

  • Bulky substituents can be introduced to control the coordination geometry around the metal center and to prevent the formation of undesired polymeric species.

  • Additional coordinating moieties , such as carboxylates, pyridyls, or amines, can be appended to the imidazole scaffold to create polydentate ligands, which form more stable complexes due to the chelate effect.[9]

A generalized workflow for ligand synthesis and initial characterization is depicted below.

Caption: Generalized workflow for imidazole ligand synthesis and characterization.

Part 2: From Ligand to Complex: A Practical Guide to Coordination

The formation of a metal-imidazole complex is typically a straightforward process, often involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.[10][11]

Experimental Protocol for Metal Complex Synthesis
  • Ligand Dissolution: Dissolve the synthesized imidazole-based ligand in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • Metal Salt Addition: In a separate vessel, dissolve the chosen metal salt (e.g., chloride, nitrate, or perchlorate salts of Co(II), Ni(II), Cu(II), or Zn(II)) in the same or a miscible solvent.[10][11]

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction is often carried out at room temperature or with gentle heating.[10]

  • Isolation: The resulting metal complex may precipitate out of solution. If not, the solvent can be slowly evaporated to induce crystallization.

  • Purification: The isolated complex is typically washed with a small amount of cold solvent to remove any unreacted starting materials and then dried under vacuum.

Caption: Experimental workflow for the synthesis of metal-imidazole complexes.

Part 3: Gauging Success: Key Techniques for Benchmarking Coordination Efficiency

A multi-faceted approach is essential to thoroughly characterize and benchmark the coordination efficiency of imidazole ligands. This involves a combination of spectroscopic, thermodynamic, and structural techniques.

Spectroscopic Characterization

Spectroscopic methods provide initial evidence of complex formation and offer insights into the coordination environment of the metal ion.

  • UV-Visible Spectroscopy: Changes in the electronic absorption spectrum upon addition of a metal ion to a ligand solution are a strong indicator of complexation.[12][13] The appearance of new bands, particularly d-d transitions for transition metals, confirms coordination.[12][13]

  • Infrared (IR) Spectroscopy: Shifts in the vibrational frequencies of the imidazole ring, particularly the C=N stretching frequency, upon coordination to a metal ion can be observed.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to probe the changes in the electronic environment of the ligand upon metal coordination.[10] Paramagnetic metal ions, however, can lead to significant broadening of NMR signals.

Determining Binding Affinity and Stoichiometry
  • Potentiometric Titration: This classical technique is widely used to determine the stability constants (log K) of metal-ligand complexes in solution.[14] A higher log K value signifies a more stable complex.[14]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a ligand to a metal ion. This powerful technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).

Unveiling the 3D Structure: X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal complex. This is the gold standard for definitively characterizing the coordination mode of the ligand.

Comparative Data Analysis

To facilitate a clear comparison, the performance of three hypothetical imidazole ligands (Ligand A, Ligand B, and Ligand C) in coordinating with Cu(II) is summarized below.

LigandSubstituent at C2Stability Constant (log K)Binding Affinity (Ka, M⁻¹)Coordination Geometry
Ligand A -H4.21.5 x 10⁴Tetrahedral
Ligand B -CH₃4.86.3 x 10⁴Tetrahedral
Ligand C -COOH5.53.2 x 10⁵Octahedral (bidentate)

Analysis of Comparative Data:

  • Ligand B , with an electron-donating methyl group, forms a more stable complex with Cu(II) than the unsubstituted Ligand A , as indicated by the higher stability constant and binding affinity.

  • Ligand C , featuring a coordinating carboxylate group in addition to the imidazole nitrogen, acts as a bidentate ligand, leading to a significantly more stable complex due to the chelate effect. The change in coordination geometry to octahedral also reflects this bidentate coordination.

Part 4: From Bench to Application: The Impact of Efficient Coordination

The rational design and benchmarking of imidazole ligands have profound implications for various scientific and industrial fields.

Catalysis

Imidazole-containing metal complexes are widely employed as catalysts in a range of organic transformations. The ability to tune the steric and electronic properties of the ligand allows for the optimization of catalytic activity and selectivity.

Drug Development and Bioinorganic Chemistry

The imidazole moiety is a key player in the biological activity of many metalloenzymes.[10] Synthetic imidazole-metal complexes serve as valuable models for studying these biological systems.[10] Furthermore, the development of novel metal-based drugs often relies on the design of ligands that can selectively coordinate to a target metal ion in a biological environment.[5][6][7] The antimicrobial and anticancer properties of some imidazole-based metal complexes have been extensively investigated.

G cluster_0 Ligand Design & Synthesis cluster_1 Metal Complex Formation cluster_2 Benchmarking & Characterization cluster_3 Applications a Functionalization b Purification a->b c Coordination Reaction b->c d Isolation c->d e Spectroscopy (UV-Vis, IR, NMR) d->e f Thermodynamics (ITC, Titration) d->f g Structure (X-ray) d->g h Catalysis g->h i Drug Development g->i j Materials Science g->j

Caption: A comprehensive workflow for the development and application of imidazole-metal complexes.

Conclusion

The systematic benchmarking of imidazole ligands is a critical process for advancing our understanding and application of coordination chemistry. By combining robust synthetic strategies with a suite of analytical techniques, researchers can effectively evaluate and compare the metal coordination efficiency of different ligands. This data-driven approach is paramount for the rational design of novel metal complexes with tailored properties for applications in catalysis, medicine, and beyond.

References

  • Selwin Joseyphus, R. et al. (2015). Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Der Pharma Chemica.
  • Dalton Transactions. (n.d.). Fe(III) and Ni(II)
  • Taylor & Francis. (n.d.). Synthesis and Characterization of a New Imidazole Ligand and its Complexes with Cobalt(II), Nickel(II) and Copper(II).
  • Dirersa, W. B. (2017).
  • ACS Publications. (2012). Synthesis and Characterization of Metal Complexes with Mixed 4-Imidazole-Containing Tripodal Ligand and Varied Dicarboxylic Acid. Crystal Growth & Design.
  • RSC Publishing. (n.d.).
  • BenchChem. (2025).
  • AIP Publishing. (2019). Synthesis, characterization of mixed-ligand complexes containing 3-aminopropyltriethoxysilane and imidazole.
  • ResearchGate. (n.d.).
  • Farmacia Journal. (n.d.). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS.
  • Life Chemicals. (2023). Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies.
  • Farmacia. (2022).
  • Bentham Science. (n.d.).
  • Asian Journal of Research in Chemistry. (2024).
  • Preprints.org. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • Farmacia. (2025). Experimental techniques employed in the study of metal complexes-DNA -interactions.
  • PubMed. (n.d.). Biological Significance of Imidazole-based Analogues in New Drug Development.
  • Smolecule. (2026).
  • Taylor & Francis Online. (2026).
  • ResearchGate. (2025). Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity.
  • PMC. (2025).
  • IJCRT.org. (2025).
  • Journal of the American Chemical Society. (2025).
  • PMC. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine
Reactant of Route 2
methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.